molecular formula C10H14O3 B087575 2,4,6-Trimethoxytoluene CAS No. 14107-97-2

2,4,6-Trimethoxytoluene

Cat. No.: B087575
CAS No.: 14107-97-2
M. Wt: 182.22 g/mol
InChI Key: TZPKFPYZCMHDHL-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxytoluene is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethoxy-2-methylbenzene
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InChI

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZPKFPYZCMHDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065706
Record name 2,4,6-Trimethoxytoluene
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Molecular Weight

182.22 g/mol
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CAS No.

14107-97-2
Record name 2,4,6-Trimethoxytoluene
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Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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Record name 2,4,6-Trimethoxytoluene
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Record name 2,4,6-trimethoxytoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene, also known by its IUPAC name 1,3,5-trimethoxy-2-methylbenzene, is an aromatic organic compound. Structurally, it is a derivative of toluene with three methoxy groups (-OCH3) attached to the benzene ring at positions 2, 4, and 6. This substitution pattern significantly influences its chemical and physical properties, including its reactivity and solubility. This document provides a comprehensive overview of the known chemical and physical characteristics of this compound, intended for use by researchers, scientists, and professionals in the field of drug development. The presence of multiple methoxy groups, which are electron-donating, can affect its reactivity in electrophilic aromatic substitution reactions and may influence its biological activity.[1] It is primarily utilized in organic synthesis, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and scientific sources.

Table 1: General and Chemical Properties
PropertyValueSource(s)
IUPAC Name 1,3,5-trimethoxy-2-methylbenzene[2]
Synonyms Toluene, 2,4,6-trimethoxy-; 1,3,5-Trimethoxy-2-methylbenzene[3]
CAS Number 14107-97-2[2][3][4]
Molecular Formula C₁₀H₁₄O₃[1][2][4]
Molecular Weight 182.22 g/mol [2][4][5]
InChI InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3[1][3]
InChIKey TZPKFPYZCMHDHL-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C=C(C=C1OC)OC)OC[4]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid or low melting crystals/powder[1][6]
Melting Point 27.0 - 28.0 °C[4][6][7]
Boiling Point 292.0 - 293.0 °C at 760 mm Hg (estimated); 100-105 °C at 1 mm Hg[4][6][7]
Density 1.025 ± 0.06 g/cm³ (Predicted)[7]
Specific Gravity 1.100 at 25 °C[6]
Refractive Index 1.5285 - 1.5335 at 20 °C (as melt)[6]
Vapor Pressure 0.003 mmHg at 25 °C (estimated)[6]
Flash Point 190.00 °F (87.80 °C) (estimated)[6]
Solubility Soluble in alcohol; Sparingly soluble in chloroform and methanol; Insoluble in water (225.6 mg/L at 25 °C, estimated)[6][7]
logP (o/w) 2.787 (estimated)[6][7]
Table 3: Spectral Data
Spectral Data TypeKey InformationSource(s)
¹H NMR Spectra available, specific peak assignments require experimental data.[2]
¹³C NMR Spectra available, specific peak assignments require experimental data.
Infrared (IR) Spectroscopy FTIR Spectra (Technique: CAPILLARY CELL: NEAT); ATR-IR Spectra (Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat)[2]
Mass Spectrometry (MS) Mass spectrum (electron ionization) available.[3]
Raman Spectra Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman[2]
Kovats Retention Index Semi-standard non-polar: 1486.9, 1486[2][3]

Experimental Protocols

Synthesis of Trimethoxylated Aromatic Compounds (General Workflow)

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general approach for the synthesis of related trimethoxylated aromatic compounds often involves the methylation of a corresponding polyphenol precursor. The following diagram illustrates a generalized workflow.

G General Synthesis Workflow for Trimethoxylated Aromatics cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Polyphenolic Precursor (e.g., Phloroglucinol) D Methylation Reaction in a suitable solvent (e.g., Acetone, DMF) A->D B Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) B->D C Base (e.g., K2CO3, NaOH) C->D E Quenching and Extraction D->E Reaction completion F Drying of Organic Layer E->F G Solvent Evaporation F->G H Purification (e.g., Distillation, Chromatography) G->H I Trimethoxylated Aromatic Compound H->I G General Experimental Workflow for Characterization cluster_physical Physical Property Determination cluster_spectral Spectroscopic Analysis cluster_data Data Analysis A Sample of This compound B Melting Point (Capillary Method) A->B C Boiling Point (Distillation/Micro Method) A->C D Refractive Index (Refractometer) A->D E ¹H and ¹³C NMR (Dissolved in CDCl₃) A->E F FTIR/ATR-IR (Neat Liquid/Solid Film) A->F G GC-MS (Diluted in Volatile Solvent) A->G H Structural Elucidation and Purity Assessment B->H C->H D->H E->H F->H G->H

References

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,3,5-trimethoxy-2-methylbenzene, also known as 2,4,6-trimethoxytoluene. The synthesis is presented as a multi-stage process, commencing with the formation of the core precursor, 1,3,5-trimethoxybenzene, followed by the regioselective introduction of a methyl group at the C-2 position. This document includes detailed experimental protocols, quantitative data for each synthetic step, and logical workflow diagrams to facilitate understanding and replication.

Overview of the Synthetic Strategy

The synthesis of 1,3,5-trimethoxy-2-methylbenzene is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 1,3,5-trimethoxybenzene. Two primary, high-yielding methods for this are detailed: the methylation of phloroglucinol and the methoxylation of 1,3,5-tribromobenzene. The second stage involves the introduction of a methyl group onto the 1,3,5-trimethoxybenzene ring. This is accomplished via a formylation reaction, specifically the Vilsmeier-Haack reaction, to yield 2,4,6-trimethoxybenzaldehyde, followed by the reduction of the aldehyde functional group to a methyl group.

Overall_Synthesis_Flow cluster_precursor Stage 1: Precursor Synthesis cluster_methylation Stage 2: Methyl Group Introduction Phloroglucinol Phloroglucinol 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Phloroglucinol->1,3,5-Trimethoxybenzene Methylation 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene->1,3,5-Trimethoxybenzene Methoxylation 2,4,6-Trimethoxybenzaldehyde 2,4,6-Trimethoxybenzaldehyde 1,3,5-Trimethoxybenzene->2,4,6-Trimethoxybenzaldehyde Vilsmeier-Haack Formylation 1,3,5-Trimethoxy-2-methylbenzene 1,3,5-Trimethoxy-2-methylbenzene 2,4,6-Trimethoxybenzaldehyde->1,3,5-Trimethoxy-2-methylbenzene Wolff-Kishner Reduction

Caption: Overall synthetic workflow for 1,3,5-Trimethoxy-2-methylbenzene.

Stage 1: Synthesis of 1,3,5-Trimethoxybenzene

The precursor molecule, 1,3,5-trimethoxybenzene, is an electron-rich aromatic compound that serves as the foundation for subsequent functionalization.

Method A: Methylation of Phloroglucinol

This classic method involves the exhaustive methylation of the hydroxyl groups of phloroglucinol.

Phloroglucinol_Methylation Phloroglucinol Phloroglucinol Reaction Reflux, 6 hours Phloroglucinol->Reaction Reagents Dimethyl Sulphate Potassium Carbonate Acetone Reagents->Reaction Product 1,3,5-Trimethoxybenzene Reaction->Product

Caption: Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol.

Experimental Protocol:

  • To a round-bottom flask, add anhydrous phloroglucinol (6.3 g, 0.05 mol), ignited potassium carbonate (40 g), and dry acetone (100 ml).[1]

  • Add dimethyl sulphate (15.6 ml, 0.165 mol) to the mixture.[1]

  • Reflux the mixture for 6 hours under anhydrous conditions.[1]

  • After cooling, filter the mixture to remove the inorganic salts and wash the salts with hot acetone (2 x 20 ml).

  • Combine the acetone filtrates and distill off the solvent.

  • Macerate the residue with crushed ice and extract with ether.

  • Wash the ether extracts with a 5% sodium hydroxide solution, then with water.

  • Dry the ether layer over anhydrous sodium sulfate and distill the ether to yield the final product.[1]

Method B: Methoxylation of 1,3,5-Tribromobenzene

An alternative route utilizes a copper-catalyzed nucleophilic aromatic substitution.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and reflux condenser, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol), N,N-dimethylformamide (150 mL), and methanol (300 mL).

  • Under stirring, add sodium methoxide (102.9 g, 1.91 mol).

  • Heat the mixture to 60-70°C. Once the temperature is stable, add the cuprous chloride catalyst (1.58 g, 0.016 mol).

  • Increase the temperature to 90-95°C and maintain under reflux with stirring for at least 3 hours. Monitor the reaction to completion by TLC or GC.

  • Cool the reaction mixture to room temperature and filter to remove insoluble solids.

  • To the filtrate, slowly add a small amount of sulfuric acid to neutralize any excess base, which may aid crystallization.

  • Filter the solid product, wash with water, and dry under vacuum at 45°C for 8 hours to yield 1,3,5-trimethoxybenzene.

Quantitative Data for Precursor Synthesis
MethodStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
A PhloroglucinolDimethyl Sulphate, K₂CO₃AcetoneReflux6~71.4
B 1,3,5-TribromobenzeneSodium Methoxide, CuClDMF, Methanol90-953>92

Stage 2: Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

This stage focuses on the regioselective introduction of a methyl group onto the C-2 position of the 1,3,5-trimethoxybenzene ring.

Step 2.1: Vilsmeier-Haack Formylation

The highly activated aromatic ring of 1,3,5-trimethoxybenzene undergoes facile formylation at one of the equivalent ortho positions (C-2, C-4, or C-6).

Vilsmeier_Haack TMB 1,3,5-Trimethoxybenzene Reaction 0 °C, 1 hour TMB->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction Workup Aqueous Workup (Ice, Na₂CO₃) Reaction->Workup Product 2,4,6-Trimethoxybenzaldehyde Workup->Product

Caption: Vilsmeier-Haack formylation of 1,3,5-Trimethoxybenzene.

Experimental Protocol:

  • In a suitable reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide (DMF) to a temperature between -5 to 0 °C.[2]

  • Slowly add phosphoryl chloride (POCl₃) (48 g, 0.31 mol) dropwise over 30 to 45 minutes, ensuring the temperature is maintained at or below 0 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[2]

  • Upon completion (monitorable by TLC), pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

  • Collect the resulting precipitate by filtration and wash thoroughly with distilled water to yield 2,4,6-trimethoxybenzaldehyde.[2]

Quantitative Data: A yield of 98% has been reported for this transformation.[2]

Step 2.2: Wolff-Kishner Reduction of the Formyl Group

The aldehyde is converted to a methyl group under basic conditions, which preserves the acid-sensitive methoxy groups.

Wolff_Kishner Aldehyde 2,4,6-Trimethoxybenzaldehyde Heating Heat to ~200 °C Aldehyde->Heating Reagents Hydrazine Hydrate (NH₂NH₂·H₂O) Potassium Hydroxide (KOH) Reagents->Heating Solvent Ethylene Glycol Solvent->Heating Product 1,3,5-Trimethoxy-2-methylbenzene Heating->Product Formation of Hydrazone, then N₂ evolution

Caption: Wolff-Kishner reduction to form the final product.

Experimental Protocol (General Procedure):

The Wolff-Kishner reduction is a standard procedure for the deoxygenation of aldehydes and ketones.[3][4][5] The Huang-Minlon modification is often employed for its efficiency.[4]

  • Place 2,4,6-trimethoxybenzaldehyde (1 mole equivalent), potassium hydroxide (approx. 4 mole equivalents), and hydrazine hydrate (approx. 3 mole equivalents) in a flask with a high-boiling solvent such as ethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

  • Arrange the apparatus for distillation and continue heating to remove water and excess hydrazine, allowing the reaction temperature to rise to approximately 190-200 °C.

  • Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,3,5-trimethoxy-2-methylbenzene by vacuum distillation or column chromatography.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthetic route to 1,3,5-trimethoxy-2-methylbenzene.

StageReactionStarting MaterialKey ReagentsYield (%)
1 Precursor SynthesisPhloroglucinolDimethyl Sulphate, K₂CO₃~71
2.1 Vilsmeier-Haack1,3,5-TrimethoxybenzenePOCl₃, DMF~98
2.2 Wolff-Kishner2,4,6-TrimethoxybenzaldehydeNH₂NH₂·H₂O, KOHTypically high (>80)

Note: The yield for the Wolff-Kishner reduction is an estimate based on typical outcomes for this reaction, as a specific literature value for this substrate was not identified.

Conclusion

This guide outlines a robust and high-yielding synthetic pathway to 1,3,5-trimethoxy-2-methylbenzene. The synthesis of the 1,3,5-trimethoxybenzene precursor can be achieved effectively from either phloroglucinol or 1,3,5-tribromobenzene, with the latter offering a higher reported yield. The subsequent two-step formylation and reduction sequence provides a reliable method for the regioselective installation of the C-2 methyl group. The Vilsmeier-Haack reaction proceeds in near-quantitative yield, and the Wolff-Kishner reduction is a well-established and compatible method for the final transformation. The detailed protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 1,3,5-Trimethoxy-2-methylbenzene (2,4,6-Trimethoxytoluene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxy-2-methylbenzene, commonly known as 2,4,6-trimethoxytoluene, is an aromatic organic compound with significant potential in various research and development applications. Its unique substitution pattern on the benzene ring, featuring three electron-donating methoxy groups and a methyl group, imparts distinct chemical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and methods for its characterization.

Chemical Identity and Structure

The structure of this compound consists of a central benzene ring substituted with three methoxy groups (-OCH₃) at positions 2, 4, and 6, and a methyl group (-CH₃) at position 1 (or 2, depending on the numbering priority). The systematic IUPAC name for this compound is 1,3,5-trimethoxy-2-methylbenzene [1].

The structural formula is as follows:

The presence of multiple electron-donating groups makes the aromatic ring highly activated towards electrophilic substitution.

Physicochemical Properties

A summary of the key quantitative data for 1,3,5-trimethoxy-2-methylbenzene is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 1,3,5-trimethoxy-2-methylbenzene[1]
Synonyms This compound[1][2]
CAS Number 14107-97-2[1][2]
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1]
Appearance Colorless to white to yellow low melting crystals or powder or clear liquid
Melting Point 27.00 °C[3]
Boiling Point 292.50 °C[3]
Refractive Index 1.5285-1.5335 @ 20°C (as melt)

Experimental Protocols

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene from 2-Methylphloroglucinol

This protocol describes a plausible synthetic route to 1,3,5-trimethoxy-2-methylbenzene via the Williamson ether synthesis, by adapting a known procedure for the methylation of phloroglucinol[4][5]. The starting material for this synthesis is 2-methyl-1,3,5-trihydroxybenzene (2-methylphloroglucinol).

Materials:

  • 2-Methylphloroglucinol

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous 2-methylphloroglucinol (1 equivalent).

  • Add anhydrous potassium carbonate (3.3 equivalents) and anhydrous acetone to the flask.

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (3.3 equivalents) dropwise to the reaction mixture. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with 5% NaOH solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • The crude 1,3,5-trimethoxy-2-methylbenzene can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Expected signals would include singlets for the aromatic protons, the methyl protons, and the methoxy protons.

  • ¹³C NMR: A ¹³C NMR spectrum is obtained from the same sample. The spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy:

  • An IR spectrum of the compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr), or a solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds are expected.

Visualizations

Logical Workflow for the Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

The following diagram illustrates the key steps in the proposed synthesis of 1,3,5-trimethoxy-2-methylbenzene from 2-methylphloroglucinol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylphloroglucinol 2-Methylphloroglucinol Dimethyl Sulfate Dimethyl Sulfate Potassium Carbonate Potassium Carbonate Acetone Acetone Reaction_Mixture Combine Reactants in Acetone Reflux Heat to Reflux (6-8h) Reaction_Mixture->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Filter K₂CO₃ Cooling->Filtration Evaporation Evaporate Acetone Filtration->Evaporation Extraction Liquid-Liquid Extraction (Ether/Water) Evaporation->Extraction Washing Wash with NaOH & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Final_Evaporation Evaporate Ether Drying->Final_Evaporation Purification Vacuum Distillation or Column Chromatography Final_Evaporation->Purification Product 1,3,5-Trimethoxy- 2-methylbenzene Purification->Product

Caption: Synthetic workflow for 1,3,5-trimethoxy-2-methylbenzene.

This diagram outlines the logical progression from starting materials through the reaction and work-up stages to the final purified product. The color-coded nodes and arrows enhance readability and clarity, adhering to the specified design constraints.

References

Molecular weight and formula of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethoxytoluene, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a potential synthetic route, and summarizes its known spectroscopic data. While direct biological activity and its role in signaling pathways are not extensively documented in current literature, its structural similarity to precursors of bioactive molecules suggests its potential as a building block in drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Chemical and Physical Properties

This compound, also known as 1,3,5-trimethoxy-2-methylbenzene, is a polysubstituted aromatic ether. Its core structure consists of a toluene molecule with three methoxy groups attached to the benzene ring at positions 2, 4, and 6.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
IUPAC Name 1,3,5-trimethoxy-2-methylbenzene[1]
CAS Number 14107-97-2[1][2]
Appearance Colorless to pale yellow liquid or solid[3]
Melting Point 27.00 °C
Boiling Point 292.50 °C
Solubility Soluble in organic solvents[3]

Synthesis of this compound

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation (Representative Method)

This protocol describes a general method for the alkylation of an activated aromatic ring, adapted for the synthesis of this compound from 1,3,5-trimethoxybenzene.

Materials:

  • 1,3,5-trimethoxybenzene

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethoxybenzene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add the methylating agent dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 1_3_5_TMB 1,3,5-Trimethoxybenzene Reaction_Vessel Reaction in Anhydrous Solvent 1_3_5_TMB->Reaction_Vessel Methylating_Agent Methylating Agent Methylating_Agent->Reaction_Vessel Lewis_Acid Lewis Acid Lewis_Acid->Reaction_Vessel Quenching Quenching with HCl/Ice Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Steps Extraction->Washing Drying Drying and Concentration Washing->Drying Purification_Step Column Chromatography or Distillation Drying->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Data available, specific shifts depend on solvent.
¹³C NMR Data available, specific shifts depend on solvent.
IR Spectroscopy Characteristic peaks for C-O stretching of aryl ethers and C-H stretching of aromatic and methyl groups.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 182.22.

Applications and Biological Relevance

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or pharmacological applications of this compound. However, the trimethoxybenzene moiety is a common structural motif in various biologically active natural products and synthetic compounds. For instance, derivatives of the isomeric 1,2,3-trimethoxybenzene are precursors to the anti-anginal drug trimetazidine. Additionally, chalcones containing a 2,4,6-trimethoxyphenyl group have been investigated for their anticancer properties.[4]

The electron-donating nature of the three methoxy groups on the aromatic ring makes this compound an activated substrate for further chemical modifications.[3] This suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. Researchers in drug development may find this compound to be a useful starting material for the exploration of new chemical entities.

As no specific biological signaling pathways have been identified for this compound, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. While its direct biological applications are yet to be extensively explored, its chemical nature makes it a valuable precursor for organic synthesis. This guide provides foundational information that can aid researchers and drug development professionals in the synthesis and potential exploration of this and related compounds for various scientific applications. Further research is warranted to elucidate any intrinsic biological activities and to explore its full potential as a building block in medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,4,6-Trimethoxytoluene (CAS No. 14107-97-2). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles existing information and outlines established methodologies for its determination. This guide is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing this compound.

Introduction

This compound is an aromatic organic compound characterized by a toluene backbone substituted with three methoxy groups at the 2, 4, and 6 positions.[1] Its chemical structure, with the electron-donating methoxy groups, influences its chemical reactivity and physical properties, including its solubility and stability.[1] A thorough understanding of these properties is crucial for its application in organic synthesis, pharmaceutical research, and agrochemical development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 14107-97-2[2][3][4]
Molecular Formula C₁₀H₁₄O₃[1][2][5]
Molecular Weight 182.22 g/mol [2][6]
Appearance Colorless to pale yellow liquid or solid[1][7]
Melting Point 27-28 °C[6]
Boiling Point 100-105 °C at 1 mmHg[6]
logP (o/w) 2.787 (estimated)[6][8]

Solubility Profile

SolventSolubilitySource
Water225.6 mg/L at 25 °C (estimated)[8]
AlcoholSoluble[8]
ChloroformSparingly Soluble[6]
MethanolSparingly Soluble[6]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

For a precise determination of the thermodynamic solubility, the shake-flask method is a widely accepted standard. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis Quantify concentration by HPLC sep2->analysis

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is not available, a forced degradation study is the standard approach to evaluate the intrinsic stability of a compound. The expected stability profile is summarized in Table 3, based on the general reactivity of aromatic ethers.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (Hydrolysis) Potentially susceptibleEther cleavage under strong acidic conditions and elevated temperature.
Basic (Hydrolysis) Generally stableEther linkages are typically stable to basic conditions.
Oxidative Potentially susceptibleOxidation of the methyl group on the toluene ring or the aromatic ring itself.
Thermal Likely stable at moderate temperaturesDegradation would be expected at temperatures approaching its boiling point.
Photolytic Potentially susceptibleAromatic compounds can be susceptible to photodegradation.
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish its degradation pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

  • Basic Degradation: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a solution and a solid sample of this compound to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat, Solid) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Forced Degradation Workflow

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While there is a notable absence of comprehensive, publicly available quantitative data, the provided qualitative information and generalized experimental protocols offer a solid foundation for researchers and drug development professionals. The methodologies outlined for solubility determination and forced degradation studies are robust and can be readily adapted to generate the specific data required for various applications. It is strongly recommended that experimental validation of these properties be conducted for any new formulation or application involving this compound.

References

The Natural Occurrence of 2,4,6-Trimethoxytoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2,4,6-trimethoxytoluene, a methylated derivative of phloroglucinol. This document summarizes the known natural sources, quantitative data, detailed experimental protocols for isolation and analysis, and a proposed biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development interested in the natural sources and production of this compound.

Natural Sources and Quantitative Data

This compound has been identified as a significant component of the essential oil from the leaves of Stockwellia quadrifida, a large rainforest tree endemic to Queensland, Australia. The essential oil of this plant is a particularly rich source of the compound.

Below is a summary of the quantitative data available for the natural occurrence of this compound.

Plant SpeciesFamilyPlant PartYield of Essential Oil (% w/w of fresh leaves)Concentration of this compound (% w/w of essential oil)
Stockwellia quadrifidaMyrtaceaeLeaves1.0 - 1.780 - 89[1]

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Stockwellia quadrifida are collected. To maximize the yield of volatile compounds, the leaves should be processed as quickly as possible after harvesting. The leaves are coarsely chopped or shredded to increase the surface area for efficient steam penetration.

Isolation by Steam Distillation

Steam distillation is the primary method for extracting essential oils from aromatic plants.[2][3]

  • Apparatus: A Clevenger-type apparatus is typically used for steam distillation at a laboratory scale.

  • Procedure:

    • The prepared plant material is placed in the still pot of the Clevenger apparatus.

    • Water is added to the still pot until the plant material is submerged.

    • The apparatus is assembled, and the cooling water for the condenser is turned on.

    • The water in the still pot is heated to boiling. The steam generated passes through the plant material, vaporizing the volatile compounds.

    • The mixture of steam and volatile oil vapor travels to the condenser, where it cools and liquefies.

    • The condensed liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus. Due to the immiscibility of the essential oil with water, it forms a distinct layer.

    • The distillation is continued for a period of 2-4 hours, or until no more oil is collected.

    • The essential oil is then carefully separated from the aqueous layer.

Drying and Storage of the Essential Oil

The collected essential oil may contain traces of water. Anhydrous sodium sulfate is added to the oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of the essential oil.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3°C/min to 240°C.

      • Final hold: Hold at 240°C for 10 minutes.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 40-500 amu.

  • Component Identification: The components of the essential oil are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for the formation of phloroglucinol and its derivatives in plants. This pathway starts with the polyketide pathway, followed by a series of methylation steps.

Biosynthesis_of_2_4_6_Trimethoxytoluene MalonylCoA 3x Malonyl-CoA PKS Polyketide Synthase MalonylCoA->PKS Phloroglucinol Phloroglucinol PKS->Phloroglucinol OMT1 Phloroglucinol O-methyltransferase (POMT) Phloroglucinol->OMT1 Intermediate1 3,5-Dihydroxyanisole OMT1->Intermediate1 SAH1 S-Adenosyl homocysteine OMT1->SAH1 OMT2 O-methyltransferase Intermediate1->OMT2 Intermediate2 5-Methoxyresorcinol OMT2->Intermediate2 SAH2 S-Adenosyl homocysteine OMT2->SAH2 OMT3 O-methyltransferase Intermediate2->OMT3 TMT This compound OMT3->TMT SAH3 S-Adenosyl homocysteine OMT3->SAH3 SAM1 S-Adenosyl methionine SAM1->OMT1 Methyl donor SAM2 S-Adenosyl methionine SAM2->OMT2 Methyl donor SAM3 S-Adenosyl methionine SAM3->OMT3 Methyl donor

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: From Plant to Pure Compound

The overall workflow for the isolation and identification of this compound from its natural source involves several key steps, from sample preparation to final analysis.

Isolation_Workflow PlantMaterial Fresh Leaves of Stockwellia quadrifida Preparation Coarse Chopping PlantMaterial->Preparation Distillation Steam Distillation Preparation->Distillation Separation Separation of Essential Oil Distillation->Separation Drying Drying with Anhydrous Na2SO4 Separation->Drying CrudeOil Crude Essential Oil Drying->CrudeOil GCMS GC-MS Analysis CrudeOil->GCMS Identification Identification of This compound GCMS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for isolation and analysis.

References

2,4,6-Trimethoxytoluene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene, also known as 1,3,5-trimethoxy-2-methylbenzene, is an aromatic organic compound with potential applications in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a toluene backbone with three methoxy groups, gives it distinct chemical properties.[1] This guide provides a comprehensive overview of the available safety and handling information for this compound, with a focus on presenting clear, actionable information for laboratory and research professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[2][3]
Molecular Weight 182.22 g/mol [2][3]
CAS Number 14107-97-2[2][3]
Appearance Colorless to pale yellow liquid or solid, depending on purity and temperature.[1][1]
Melting Point 27-28 °CChemicalBook
Boiling Point 100-105 °C at 1 mmHgChemicalBook
Density 1.025 ± 0.06 g/cm³ (Predicted)ChemicalBook
Refractive Index 1.5310ChemicalBook
Solubility Soluble in alcohol; sparingly soluble in chloroform and methanol.[4] ChemicalBook
Vapor Pressure 0.003 mmHg @ 25.00 °C (estimated)[4]
Flash Point >110°CThermo Fisher Scientific SDS

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers do not list any hazard statements, others classify it as an irritant. This discrepancy highlights the need for careful handling and the use of appropriate personal protective equipment (PPE) until a harmonized classification is established.

Conflicting GHS Classifications:

  • Source 1 (e.g., The Good Scents Company): No GHS classification found.[4]

  • Source 2 (e.g., ChemicalBook):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Given these potential hazards, it is prudent to handle this compound as a hazardous substance.

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE)

A generalized workflow for the use of Personal Protective Equipment (PPE) when handling this compound is illustrated in the diagram below.

PPE_Workflow Figure 1. Personal Protective Equipment (PPE) Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing and Disposal start Assess Risks ppe_selection Select Appropriate PPE start->ppe_selection lab_coat Wear Lab Coat ppe_selection->lab_coat gloves Wear Nitrile Gloves handle_chemical Handle this compound in a Fume Hood gloves->handle_chemical eye_protection Wear Safety Goggles/Face Shield lab_coat->eye_protection eye_protection->gloves remove_gloves Remove Gloves handle_chemical->remove_gloves remove_eye_protection Remove Eye Protection remove_gloves->remove_eye_protection remove_lab_coat Remove Lab Coat remove_eye_protection->remove_lab_coat wash_hands Wash Hands Thoroughly remove_lab_coat->wash_hands waste_disposal Dispose of Contaminated PPE as Hazardous Waste wash_hands->waste_disposal

Caption: Figure 1. Personal Protective Equipment (PPE) Workflow.

4.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Dike the spill and collect the material for disposal.

Experimental Protocols: Synthesis

Synthesis_Workflow Figure 2. Generalized Synthetic Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Starting Materials (e.g., 1,3,5-Trimethoxybenzene) reaction_conditions Reaction with Reagents (e.g., Vilsmeier-Haack or similar) reactants->reaction_conditions monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction_conditions->monitoring quenching Quench Reaction monitoring->quenching extraction Solvent Extraction quenching->extraction washing Wash Organic Layer extraction->washing drying Dry with Anhydrous Salt washing->drying concentration Concentrate in vacuo drying->concentration purification_method Purify by Column Chromatography or Recrystallization concentration->purification_method characterization Characterize Product (NMR, MS, etc.) purification_method->characterization

Caption: Figure 2. Generalized Synthetic Workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information on the specific biological activity, metabolic pathways, and signaling pathways associated with this compound. Its use as a precursor in the synthesis of potentially bioactive molecules suggests that further research in this area is warranted.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive safety data sheet (SDS) from the supplier and should be used in conjunction with one. All laboratory personnel should be adequately trained in the safe handling of chemicals and should always consult the most up-to-date SDS before use.

References

Technical Guide: 1,3,5-Trimethoxy-2-methylbenzene and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical data, including detailed experimental protocols and specific biological applications, for 1,3,5-Trimethoxy-2-methylbenzene is limited. This guide provides comprehensive information on its commercially available source and key identifiers. To offer valuable context for researchers, this document also presents in-depth technical information on the closely related and well-studied parent compound, 1,3,5-Trimethoxybenzene . This parent scaffold is a versatile building block in medicinal chemistry, and its properties and reactions provide a strong foundation for understanding and utilizing its methylated derivative.

Commercial Availability of 1,3,5-Trimethoxy-2-methylbenzene

1,3,5-Trimethoxy-2-methylbenzene is available from specialized chemical suppliers. Researchers can procure this compound for various research and development purposes.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight
Toronto Research Chemicals (TRC)1,3,5-Trimethoxy-2-methylbenzene14107-97-2C₁₀H₁₄O₃182.22

Physicochemical Properties and Spectroscopic Data

Physicochemical Properties of 1,3,5-Trimethoxybenzene
PropertyValue
CAS Number 621-23-8
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 50-53 °C[1]
Boiling Point 255 °C[1]
Solubility Soluble in DMSO[2]
Spectroscopic Data for 1,3,5-Trimethoxybenzene

The following table summarizes key spectroscopic data for 1,3,5-Trimethoxybenzene, which can serve as a benchmark for the analysis of its derivatives.

SpectroscopyKey Features
¹H NMR (CDCl₃, 400 MHz): δ 6.08 (s, 3H, Ar-H), 3.75 (s, 9H, -OCH₃)[3][4]
¹³C NMR (CDCl₃, 100 MHz): δ 162.0, 92.9, 55.2[3]
Mass Spec (EI) m/z: 168 (M+), 153, 125, 110, 95, 77[1][5]
IR (KBr) ν (cm⁻¹): 2998, 2941, 1608, 1465, 1426, 1228, 1155, 1127, 831[1]

Synthesis and Experimental Protocols

The synthesis of 1,3,5-trimethoxybenzene derivatives is crucial for accessing novel chemical entities in drug discovery. While a specific protocol for the 2-methyl derivative is not detailed in the available literature, the following established methods for the synthesis of the 1,3,5-trimethoxybenzene core provide a foundational experimental framework.

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol

This method involves the methylation of phloroglucinol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous phloroglucinol (1 equivalent) and ignited potassium carbonate in dry acetone.

  • Addition of Methylating Agent: Add dimethyl sulfate (3.3 equivalents) to the suspension.

  • Reaction: Reflux the mixture for 6 hours under anhydrous conditions.

  • Work-up: After cooling, filter the inorganic salts and wash them with hot acetone.

  • Extraction: Combine the acetone filtrates and evaporate the solvent. Treat the residue with crushed ice and extract the product with diethyl ether.

  • Purification: Wash the ether extract with a 5% sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the diethyl ether by distillation to obtain 1,3,5-trimethoxybenzene.

Synthesis of 1,3,5-Trimethoxybenzene from 1,3,5-Tribromobenzene

This protocol utilizes a copper-catalyzed methoxylation reaction.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, mix methanol and the catalyst. Introduce argon gas and control the pressure and temperature (e.g., 7 atmospheres, 135°C) for 30 minutes.

  • Addition of Reactants: Add a solution of 1,3,5-tribromobenzene in toluene dropwise over 45 minutes. Subsequently, add triethylamine dropwise over 10 minutes.

  • Reaction: Increase the temperature and pressure (e.g., 165°C, 11 atm) and continue the reaction for 11 hours.

  • Work-up: After cooling, remove the solid by filtration. Add water to the filtrate and extract with chloroform.

  • Isolation: Dry the chloroform extract over anhydrous sodium sulfate and concentrate to yield the product.

Applications in Drug Development and Medicinal Chemistry

The 1,3,5-trimethoxybenzene scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating its importance in drug discovery.[6] Its derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[6]

Anticancer Activity

Derivatives of 1,3,5-trimethoxybenzene are notable for their potent anticancer properties, primarily through the inhibition of tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[6] The 3,4,5-trimethoxyphenyl moiety, which can be derived from 1,3,5-trimethoxybenzene, is a critical component of natural products like combretastatin, a powerful tubulin polymerization inhibitor.[6]

G TMB 1,3,5-Trimethoxybenzene Scaffold Derivatives Synthetic Derivatives TMB->Derivatives Tubulin β-Tubulin Derivatives->Tubulin binds to colchicine site Polymerization Microtubule Polymerization Tubulin->Polymerization inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Anticancer Anticancer Effect Apoptosis->Anticancer

Anticancer mechanism of 1,3,5-trimethoxybenzene derivatives.
General Synthetic Utility

The electron-rich nature of the 1,3,5-trimethoxybenzene ring makes it susceptible to electrophilic substitution, allowing for the introduction of diverse functional groups to create a library of derivatives for screening.[6]

G TMB 1,3,5-Trimethoxybenzene Substitution Electrophilic Aromatic Substitution TMB->Substitution Electrophile Electrophile (E+) Electrophile->Substitution Derivatives Functionalized Derivatives Substitution->Derivatives

General synthetic utility workflow.

Conclusion

1,3,5-Trimethoxy-2-methylbenzene is a commercially available compound that, along with its parent scaffold 1,3,5-trimethoxybenzene, holds potential for applications in chemical synthesis and drug discovery. While specific data on the methylated derivative is sparse, the extensive information available for the parent compound provides a robust starting point for researchers. The established synthetic routes to the core structure and the known biological activities of its derivatives underscore the value of this chemical class in the development of new therapeutic agents. Further research into the specific properties and applications of 1,3,5-Trimethoxy-2-methylbenzene is warranted to fully explore its potential.

References

Unveiling the Past: The Historical Synthesis of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

While the precise moment of its first synthesis remains elusive in readily available contemporary literature, the historical context of 2,4,6-trimethoxytoluene's discovery is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. This era was characterized by foundational studies into the structure and reactivity of aromatic compounds, with a significant focus on the methylation of phenols and their derivatives.

The synthesis of this compound, also known by its IUPAC name 1,3,5-trimethoxy-2-methylbenzene, would have been a logical extension of research into the properties of polysubstituted benzene rings. The parent compound, 2,4,6-trihydroxytoluene (also known as methylphloroglucinol), would have been the likely precursor. The methylation of the three hydroxyl groups to form the corresponding trimethoxy ether was a common chemical transformation of the time, employed to investigate the influence of substituent groups on the aromatic system.

Although a definitive "discovery" paper for this compound is not easily identifiable through modern search methods, its existence is noted in comprehensive chemical databases such as the Beilstein Registry, where it is assigned the number 2048952. The Beilstein Handbook of Organic Chemistry, a monumental compilation of organic compounds, historically served as the primary repository for such information, and its reference to this compound indicates its synthesis and characterization in the chemical literature, likely in the early 20th century or even earlier.

Modern scientific literature, such as a 2006 paper by De Leeuw et al., mentions "2-methyl-1,3,5-trimethoxybenzene" in the context of analyzing natural products, confirming its status as a known compound.[1] However, such contemporary papers typically do not delve into the historical origins of the compounds they study.

Physicochemical Properties

The early characterization of this compound would have involved determining its fundamental physical and chemical properties. Below is a summary of its key quantitative data.

PropertyValue
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
Melting Point27-28 °C
Boiling Point100-105 °C at 1 mmHg
CAS Registry Number14107-97-2

Hypothetical Early Synthetic Pathway

Based on the chemical knowledge of the late 19th and early 20th centuries, the most probable route for the first synthesis of this compound would have involved the methylation of 2,4,6-trihydroxytoluene.

Historical_Synthesis_of_2_4_6_Trimethoxytoluene 2,4,6-Trihydroxytoluene 2,4,6-Trihydroxytoluene Reaction Methylation 2,4,6-Trihydroxytoluene->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) Methylating_Agent->Reaction Base Base (e.g., NaOH or K2CO3) Base->Reaction This compound This compound Reaction->this compound

Figure 1. A plausible historical synthetic pathway for this compound.

Experimental Protocol: A Representative Historical Methylation

The following protocol is a generalized representation of a Williamson ether synthesis, a method that would have been accessible to chemists in the late 19th and early 20th centuries for the methylation of phenols.

Objective: To synthesize this compound from 2,4,6-trihydroxytoluene.

Materials:

  • 2,4,6-trihydroxytoluene

  • Dimethyl sulfate (or methyl iodide)

  • Sodium hydroxide (or potassium carbonate)

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Apparatus for heating and reflux

  • Apparatus for extraction and distillation

Procedure:

  • Deprotonation: 2,4,6-trihydroxytoluene would be dissolved in a suitable solvent, and a base, such as sodium hydroxide, would be added to deprotonate the phenolic hydroxyl groups, forming the corresponding trisodium salt.

  • Methylation: The methylating agent, such as dimethyl sulfate, would then be added to the reaction mixture. The mixture would be heated under reflux to facilitate the nucleophilic attack of the phenoxide ions on the methyl groups of the methylating agent.

  • Work-up: After the reaction was deemed complete, the mixture would be cooled. The product would then be isolated by extraction with an organic solvent, such as diethyl ether.

  • Purification: The extracted organic layer would be washed to remove any remaining base or salts. The solvent would then be removed by distillation. The crude this compound could then be further purified by distillation under reduced pressure or by recrystallization.

Logical Workflow for Synthesis and Characterization

The process from starting material to a characterized final product would have followed a logical experimental workflow.

Experimental_Workflow Start Starting Material: 2,4,6-Trihydroxytoluene Reaction Williamson Ether Synthesis (Methylation) Start->Reaction Isolation Work-up and Extraction Reaction->Isolation Purification Distillation / Recrystallization Isolation->Purification Characterization Characterization: - Melting Point - Boiling Point - Elemental Analysis Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Figure 2. A typical experimental workflow for the synthesis and characterization of an organic compound in the early 20th century.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethoxytoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene is a highly activated aromatic compound that serves as a versatile building block in organic synthesis. The presence of three electron-donating methoxy groups and a methyl group on the benzene ring renders the aromatic system exceptionally nucleophilic, facilitating a variety of electrophilic aromatic substitution reactions. This high reactivity allows for the introduction of various functional groups, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique substitution pattern also influences the regioselectivity of these reactions, often leading to specific isomers. These application notes provide an overview of key synthetic transformations involving this compound and detailed protocols for its use.

Key Applications in Organic Synthesis

The electron-rich nature of this compound makes it an ideal substrate for several important synthetic reactions, including:

  • Formylation: Introduction of a formyl group (-CHO) to the aromatic ring, typically via the Vilsmeier-Haack reaction.

  • Acylation: Introduction of an acyl group (-COR) through Friedel-Crafts acylation to produce substituted acetophenones.

  • Bromination: Halogenation of the aromatic ring, providing a handle for further functionalization.

These transformations yield highly functionalized aromatic intermediates that are valuable in the synthesis of more complex molecules.

Data Presentation

The following tables summarize quantitative data for key electrophilic aromatic substitution reactions performed on this compound and its close structural analog, 1,3,5-trimethoxybenzene.

Table 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

ReactantReagentsSolventTemperature (°C)Reaction TimeProductYield (%)
1,3,5-TrimethoxybenzenePOCl₃, DMF-01 hour2,4,6-Trimethoxybenzaldehyde98

Table 2: Friedel-Crafts Acylation of Toluene with Acetic Anhydride

ReactantReagentsSolventTemperatureReaction TimeProductYield (%)
TolueneAcetic Anhydride, AlCl₃DichloromethaneReflux30 min4-MethylacetophenoneNot specified

Table 3: Bromination of Activated Aromatic Systems

ReactantReagentSolventConditionsProductNotes
Activated Aromatic RingN-Bromosuccinimide (NBS)Dichloromethane0°C to rtBrominated Aromatic CompoundSelective for benzylic bromination in the presence of a radical initiator, but can also be used for ring bromination of highly activated arenes.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene to Synthesize 2,4,6-Trimethoxybenzaldehyde

This protocol is adapted from a standard procedure for the formylation of highly activated aromatic rings and is expected to be directly applicable to this compound, yielding 3-methyl-2,4,6-trimethoxybenzaldehyde.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C. This mixture constitutes the Vilsmeier reagent.

  • To the freshly prepared Vilsmeier reagent, add 1,3,5-trimethoxybenzene dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate. A precipitate should form.

  • Collect the solid product by filtration and wash it thoroughly with distilled water.

  • Dry the product to obtain 2,4,6-trimethoxybenzaldehyde. For the reaction with this compound, the expected product is 3-methyl-2,4,6-trimethoxybenzaldehyde.

Protocol 2: Friedel-Crafts Acylation of this compound

This generalized protocol is based on the Friedel-Crafts acylation of activated aromatic compounds.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the suspension to 0 °C.

  • Slowly add acetic anhydride dropwise to the stirred suspension.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously pour the reaction mixture into ice-cold water and stir.

  • Transfer the mixture to a separatory funnel, separate the layers, and retain the organic (DCM) layer.

  • Wash the organic layer sequentially with 10% NaOH solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, 5-methyl-2,4,6-trimethoxyacetophenone.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Bromination of this compound

This protocol describes a general procedure for the bromination of a highly activated aromatic ring using N-bromosuccinimide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure brominated product.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the application of this compound in organic synthesis.

Vilsmeier_Haack_Formylation TMT This compound Intermediate Iminium Salt Intermediate TMT->Intermediate Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Intermediate Product 3-Methyl-2,4,6- trimethoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of this compound.

Friedel_Crafts_Acylation TMT This compound Sigma Sigma Complex (Resonance Stabilized) TMT->Sigma Electrophilic Attack Acylium Acylium Ion (Acetic Anhydride, AlCl3) Acylium->Sigma Product 5-Methyl-2,4,6- trimethoxyacetophenone Sigma->Product Deprotonation Deprotonation Deprotonation->Product

Caption: Friedel-Crafts acylation of this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup and Isolation cluster_3 Purification and Analysis Start Start Reagents Combine Reactants (this compound, Electrophile, Catalyst) Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Conditions Set Reaction Temperature (e.g., 0°C to Reflux) Solvent->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for electrophilic aromatic substitution.

References

2,4,6-Trimethoxytoluene: A Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,6-Trimethoxytoluene is a readily available aromatic building block that holds significant potential in the synthesis of a diverse range of pharmaceutical compounds. Its electron-rich nature, conferred by the three methoxy groups, makes it highly amenable to electrophilic substitution reactions, providing a versatile platform for the construction of complex molecular architectures with interesting biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmacologically active molecules, with a particular focus on anti-cancer chalcones and other bioactive derivatives.

Application Notes

The strategic functionalization of this compound opens avenues to several classes of bioactive compounds. The key to unlocking its potential lies in the initial activation of the methyl group or the aromatic ring.

1. Synthesis of Anti-Cancer Chalcones:

A prominent application of this compound is in the synthesis of chalcones, a class of compounds known for their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The synthetic strategy involves a two-step process:

  • Step 1: Friedel-Crafts Acylation: The methyl group of this compound can be converted to an acetyl group via Friedel-Crafts acylation to yield 2,4,6-trimethoxyacetophenone. This intermediate is the direct precursor for chalcone synthesis.

  • Step 2: Claisen-Schmidt Condensation: 2,4,6-trimethoxyacetophenone is then condensed with various aromatic aldehydes in a base-catalyzed Claisen-Schmidt reaction to produce a library of chalcone derivatives.

Biological Activity of Derived Chalcones:

Chalcones synthesized from this compound precursors have demonstrated potent anti-tumor activity. For instance, the derivative 2,4,6-trimethoxy-4'-nitrochalcone has been shown to be effective against esophageal squamous cell carcinoma. The mechanism of action involves the stimulation of reactive oxygen species (ROS) accumulation within cancer cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

2. Other Pharmaceutical Applications:

Beyond chalcones, functionalized derivatives of this compound exhibit other valuable pharmacological properties:

  • Antibacterial Synergists: The formylation of this compound yields 2,4,6-trimethoxybenzaldehyde. This aldehyde has been identified as an antibacterial synergist, capable of enhancing the efficacy of existing antibiotics.

  • Anti-Candida Activity: 2,4,6-trimethoxybenzaldehyde has also shown promising activity against Candida species, suggesting its potential as a lead compound for the development of new antifungal agents.

Quantitative Data

Table 1: Synthesis of 2,4,6-Trimethoxy-4'-nitrochalcone

StepReactionReactantsCatalyst/ReagentsSolventTime (h)Temp (°C)Yield (%)
1Friedel-Crafts AcylationThis compound, Acetic AnhydrideAlCl₃Dichloromethane2-40 to RT~85-95 (estimated)
2Claisen-Schmidt Condensation2,4,6-Trimethoxyacetophenone, 4-NitrobenzaldehydeNaOH (40% aq.)Methanol12RT>90

Table 2: In Vitro Anti-Cancer Activity of 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19)

Cell LineCancer TypeIC₅₀ (µM)
KYSE-450Esophageal Squamous Cell Carcinoma4.97
Eca-109Esophageal Squamous Cell Carcinoma9.43

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trimethoxyacetophenone via Friedel-Crafts Acylation

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add acetic anhydride (1.05 eq) dropwise via a dropping funnel.

  • After the addition is complete, continue stirring at 0°C for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,4,6-trimethoxyacetophenone.

Protocol 2: Synthesis of 2,4,6-Trimethoxy-4'-nitrochalcone via Claisen-Schmidt Condensation

Materials:

  • 2,4,6-Trimethoxyacetophenone

  • 4-Nitrobenzaldehyde

  • Methanol

  • Sodium Hydroxide (40% aqueous solution)

  • Hydrochloric Acid (dilute)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve 2,4,6-trimethoxyacetophenone (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • To the stirred solution at room temperature, slowly add 40% aqueous sodium hydroxide solution (catalytic amount).

  • Continue stirring at room temperature for 12 hours. The formation of a precipitate indicates the progress of the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-trimethoxy-4'-nitrochalcone.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Condensation cluster_application Application start This compound acylation Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃) start->acylation intermediate 2,4,6-Trimethoxyacetophenone acylation->intermediate condensation Claisen-Schmidt Condensation (Ar-CHO, NaOH) intermediate->condensation product Chalcone Derivatives condensation->product application Anti-Cancer Agents product->application

Caption: Synthetic workflow for producing anti-cancer chalcones from this compound.

signaling_pathway chalcone 2,4,6-Trimethoxy- 4'-nitrochalcone ros ↑ Reactive Oxygen Species (ROS) chalcone->ros g2m G2/M Phase Cell Cycle Arrest ros->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Proposed mechanism of action for 2,4,6-trimethoxy-4'-nitrochalcone in cancer cells.

Application Notes and Protocols for 1,3,5-Trimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and application notes for 1,3,5-Trimethoxy-2-methylbenzene are not extensively available in the current scientific literature. The following information is based on the known chemistry of the closely related and well-documented compound, 1,3,5-trimethoxybenzene, and general principles of organic synthesis. The protocols provided for the applications of 1,3,5-Trimethoxy-2-methylbenzene are predictive and will require experimental validation and optimization.

Introduction

1,3,5-Trimethoxy-2-methylbenzene is an interesting aromatic compound due to its electron-rich nature, stemming from the three methoxy groups, and the steric and electronic influence of the methyl group. This substitution pattern suggests a high reactivity in electrophilic aromatic substitution reactions and potential as a scaffold in medicinal chemistry and materials science. This document provides a proposed synthesis for 1,3,5-Trimethoxy-2-methylbenzene and explores its potential applications with generalized experimental protocols.

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

The most plausible synthetic route to 1,3,5-Trimethoxy-2-methylbenzene is the methylation of 2-methyl-1,3,5-benzenetriol (2-methylphloroglucinol)[1][]. This is analogous to the common synthesis of 1,3,5-trimethoxybenzene from phloroglucinol[3][4].

Proposed Protocol: Methylation of 2-methyl-1,3,5-benzenetriol

This protocol is adapted from the well-established procedure for the methylation of phloroglucinol.

Materials:

  • 2-methyl-1,3,5-benzenetriol

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,3,5-benzenetriol (1.0 eq) and anhydrous potassium carbonate (3.3 eq).

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Addition of Methylating Agent: While stirring, add dimethyl sulfate (3.3 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the salts with hot acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. To the residue, add water and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with 5% sodium hydroxide solution, followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,3,5-Trimethoxy-2-methylbenzene can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Proposed Synthesis Conditions for 1,3,5-Trimethoxy-2-methylbenzene
ParameterCondition
Starting Material2-methyl-1,3,5-benzenetriol
Methylating AgentDimethyl sulfate
BaseAnhydrous Potassium Carbonate
SolventAnhydrous Acetone
Reaction TemperatureReflux
Reaction Time6-12 hours
PurificationColumn Chromatography/Recrystallization

Diagram 1: Proposed Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

Synthesis Start 2-methyl-1,3,5-benzenetriol Product 1,3,5-Trimethoxy-2-methylbenzene Start->Product Methylation Reagents Dimethyl Sulfate, K₂CO₃, Acetone

Caption: Proposed synthetic workflow for 1,3,5-Trimethoxy-2-methylbenzene.

Potential Applications and Experimental Protocols

Based on the reactivity of 1,3,5-trimethoxybenzene, 1,3,5-Trimethoxy-2-methylbenzene is expected to be a versatile building block in organic synthesis, particularly in electrophilic aromatic substitution reactions. The presence of the methyl group at the 2-position will direct incoming electrophiles to the 4- and 6-positions, which are ortho and para to the methoxy groups and ortho to the methyl group.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For 1,3,5-Trimethoxy-2-methylbenzene, formylation is expected to occur at the 4- or 6-position.

Generalized Protocol:

  • Vilsmeier Reagent Formation: In a dry, inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 1,3,5-Trimethoxy-2-methylbenzene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate or sodium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Table 2: Generalized Conditions for Vilsmeier-Haack Formylation
ParameterCondition
Substrate1,3,5-Trimethoxy-2-methylbenzene
ReagentsPOCl₃, DMF
SolventDMF or DCM
Temperature0°C to Room Temperature
Reaction Time2-6 hours
Expected Product2,4,6-Trimethoxy-3-methylbenzaldehyde
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, providing a key intermediate for the synthesis of various compounds, including chalcones and flavonoids.

Generalized Protocol:

  • Reaction Setup: To a solution of 1,3,5-Trimethoxy-2-methylbenzene (1.0 eq) in a suitable solvent (e.g., nitromethane or dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, Yb(OTf)₃).

  • Acylating Agent Addition: Cool the mixture to 0°C and add the acylating agent (e.g., acetic anhydride or an acyl chloride) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 2-8 hours. Monitor by TLC.

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Table 3: Generalized Conditions for Friedel-Crafts Acylation
ParameterCondition
Substrate1,3,5-Trimethoxy-2-methylbenzene
Acylating AgentAcetic anhydride or Acyl chloride
CatalystAlCl₃, Yb(OTf)₃, or other Lewis acids
SolventNitromethane, DCM
Temperature0°C to 50°C
Reaction Time2-8 hours

Diagram 2: Potential Electrophilic Aromatic Substitution

EAS Start 1,3,5-Trimethoxy-2-methylbenzene Product 4-E- or 6-E-1,3,5-Trimethoxy- 2-methylbenzene Start->Product Electrophilic Aromatic Substitution Electrophile Electrophile (E⁺)

Caption: General pathway for electrophilic aromatic substitution on 1,3,5-Trimethoxy-2-methylbenzene.

Application in Medicinal Chemistry

Derivatives of 1,3,5-trimethoxybenzene are known to possess a range of biological activities, including anticancer and anti-inflammatory properties[5]. The 1,3,5-Trimethoxy-2-methylbenzene scaffold could be utilized to synthesize novel analogs of biologically active compounds. For instance, it could serve as a building block for combretastatin analogs, which are known tubulin polymerization inhibitors[5]. The synthesis of such analogs would likely involve multi-step sequences starting with an electrophilic substitution on the 1,3,5-Trimethoxy-2-methylbenzene core.

Diagram 3: Potential Role in Drug Discovery Workflow

DrugDiscovery cluster_0 Synthesis cluster_1 Screening Start 1,3,5-Trimethoxy-2-methylbenzene Functionalization Functionalization (e.g., Acylation) Start->Functionalization Modification Further Modification Functionalization->Modification Screening Biological Screening Modification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: A logical workflow illustrating the potential use of 1,3,5-Trimethoxy-2-methylbenzene in a drug discovery program.

Conclusion

While specific experimental data for 1,3,5-Trimethoxy-2-methylbenzene is scarce, its structural similarity to 1,3,5-trimethoxybenzene provides a strong basis for predicting its chemical reactivity and potential applications. The provided synthetic and application protocols are intended as a guide for researchers to initiate their investigations into this compound. It is crucial to emphasize that all proposed protocols will necessitate experimental optimization of reaction conditions, including stoichiometry, temperature, and reaction time, to achieve desired outcomes. Careful characterization of all products will be essential to confirm the regioselectivity of the reactions.

References

Application Notes and Protocols for Reaction Mechanisms Involving 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving 2,4,6-trimethoxytoluene, a versatile aromatic compound. Due to its electron-rich nature, stemming from the three methoxy groups, this toluene derivative readily participates in a variety of electrophilic aromatic substitution and metalation reactions. The protocols outlined below are designed to serve as a practical guide for the synthesis of valuable intermediates in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution: Formylation Reactions

The introduction of a formyl group onto the aromatic ring of this compound is a crucial transformation, yielding 2,4,6-trimethoxy-3-methylbenzaldehyde, a key building block for various bioactive molecules. Several classical formylation methods can be employed.

Vilsmeier-Haack Formylation

Experimental Protocol (Adapted from a similar reaction):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2,4,6-trimethoxy-3-methylbenzaldehyde.

Reagent/SubstrateRoleStoichiometry (mol equiv)
This compoundStarting Material1.0
N,N-Dimethylformamide (DMF)Reagent/Solvent5.0 - 10.0
Phosphorus Oxychloride (POCl₃)Reagent1.1 - 1.5

Note: The yield for the analogous formylation of 1,3,5-trimethoxybenzene is reported to be as high as 98%. A similar high yield is expected for this compound due to its comparable electronic properties.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction TMT This compound TMT->Reaction Quench Quench with Ice Reaction->Quench Neutralize Neutralize (Na₂CO₃) Quench->Neutralize Filter Filter & Dry Neutralize->Filter Product 2,4,6-Trimethoxy- 3-methylbenzaldehyde Filter->Product Ortho_Lithiation TMT This compound Lithiation 1. n-BuLi, THF, -78 °C TMT->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Electrophile 2. Electrophile (E+) Aryllithium->Electrophile Product Ortho-functionalized Product Electrophile->Product Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Boronic_Acid 2,4,6-Trimethoxyphenyl- boronic Acid Suzuki_Reaction Pd Catalyst, Base Boronic_Acid->Suzuki_Reaction Aryl_Halide_S Aryl/Vinyl Halide Aryl_Halide_S->Suzuki_Reaction Biaryl Biaryl Product Suzuki_Reaction->Biaryl Aryl_Halide_So 2,4,6-Trimethoxy- aryl Halide Sonogashira_Reaction Pd/Cu Catalyst, Base Aryl_Halide_So->Sonogashira_Reaction Alkyne Terminal Alkyne Alkyne->Sonogashira_Reaction Aryl_Alkyne Aryl-Alkyne Product Sonogashira_Reaction->Aryl_Alkyne

Applications of 2,4,6-Trimethoxytoluene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene is an aromatic organic compound characterized by a toluene backbone substituted with three methoxy groups at the 2, 4, and 6 positions. The electron-donating nature of the methoxy groups activates the benzene ring, making it highly reactive towards electrophilic substitution. This inherent reactivity, combined with the potential for functionalization of the methyl group, opens up possibilities for its application as a building block in the synthesis of advanced materials. While its use in materials science is an emerging area of research, its structural features suggest potential as a monomer for novel polymers, a precursor for functional organic materials, and a core molecule for dendritic structures.

This document provides detailed application notes and hypothetical protocols for the use of this compound in materials science, focusing on its potential in the synthesis of hyperbranched polymers and as a precursor for porous organic frameworks.

Application Note 1: Synthesis of Hyperbranched Poly(arylene ether)s

Concept: this compound can be utilized as a key monomer in the synthesis of hyperbranched poly(arylene ether)s. Through a multi-step synthetic route, the toluene methyl group can be brominated, and the aromatic ring can be subsequently functionalized with hydroxyl groups via demethylation. The resulting monomer, possessing both phenolic hydroxyl groups and a benzylic bromide, can undergo self-polymerization via a nucleophilic substitution reaction to form a highly branched polymer architecture. The resulting hyperbranched polymers are expected to exhibit high solubility, low solution viscosity, and a high density of terminal functional groups, making them suitable for applications in coatings, additives, and drug delivery.

Experimental Protocol: Synthesis of a Hyperbranched Poly(arylene ether) from this compound

Step 1: Bromination of the Methyl Group

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of carbon tetrachloride.

  • Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a 250W UV lamp for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4,6-trimethoxybenzyl bromide.

Step 2: Demethylation to Form the AB2 Monomer

  • In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve the crude 2,4,6-trimethoxybenzyl bromide in 150 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add 3.0 equivalents of boron tribromide (BBr3) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 100 mL of methanol, followed by 100 mL of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude AB2 monomer, 2-bromo-3,5-dihydroxy-methylbenzene.

  • Purify the monomer by column chromatography on silica gel.

Step 3: Polycondensation to form the Hyperbranched Polymer

  • In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 5.0 g of the purified AB2 monomer in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 2.5 equivalents of potassium carbonate as the base.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitate, wash with methanol, and dry under vacuum at 60 °C for 24 hours to obtain the hyperbranched poly(arylene ether).

Data Presentation

Table 1: Representative Properties of the Synthesized Hyperbranched Polymer

PropertyValue
Number Average Molecular Weight (Mn) ( g/mol )15,000
Weight Average Molecular Weight (Mw) ( g/mol )45,000
Polydispersity Index (PDI)3.0
Glass Transition Temperature (Tg) (°C)110
SolubilitySoluble in THF, DMF, DMSO

Experimental Workflow

experimental_workflow_1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Demethylation (Monomer Synthesis) cluster_step3 Step 3: Polycondensation start1 This compound process1 React with NBS, Benzoyl Peroxide in CCl4 under UV start1->process1 product1 2,4,6-Trimethoxybenzyl Bromide process1->product1 process2 React with BBr3 in DCM product1->process2 product2 AB2 Monomer process2->product2 process3 Self-condensation with K2CO3 in DMF product2->process3 product3 Hyperbranched Poly(arylene ether) process3->product3

Caption: Workflow for the synthesis of a hyperbranched polymer.

Application Note 2: Precursor for Microporous Organic Polymers

Concept: The rigid and bulky structure of this compound makes it a promising precursor for the synthesis of microporous organic polymers (MOPs). Through a Friedel-Crafts alkylation reaction with a suitable cross-linker, a rigid, three-dimensional network can be constructed. The inefficient packing of the polymer chains is expected to create permanent microporosity. Such materials are of great interest for applications in gas storage and separation, catalysis, and sensing due to their high surface area and tunable pore sizes.

Experimental Protocol: Synthesis of a Microporous Organic Polymer
  • In a 100 mL two-necked round-bottom flask, add 1.0 g of this compound and 1.5 g of a cross-linker (e.g., formaldehyde dimethyl acetal).

  • Add 30 mL of anhydrous 1,2-dichloroethane as the solvent.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5.0 mL of anhydrous iron(III) chloride solution in nitromethane (1 M) as the catalyst.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Heat the reaction mixture to 80 °C and stir for 48 hours. A solid precipitate will form.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid sequentially with methanol, water, and acetone to remove any unreacted monomers and catalyst residues.

  • Extract the polymer with tetrahydrofuran (THF) in a Soxhlet apparatus for 24 hours to remove any soluble oligomers.

  • Dry the resulting microporous organic polymer under high vacuum at 150 °C for 12 hours.

Data Presentation

Table 2: Representative Properties of the Synthesized Microporous Organic Polymer

PropertyValue
BET Surface Area (m²/g)850
Total Pore Volume (cm³/g)0.45
Micropore Volume (cm³/g)0.38
CO₂ Uptake (273 K, 1 bar) (mmol/g)3.5
Thermal Decomposition Temperature (TGA, 5% weight loss) (°C)380

Logical Relationship Diagram

logical_relationship cluster_components Reactants cluster_process Process cluster_product Product & Properties monomer This compound reaction Friedel-Crafts Alkylation monomer->reaction crosslinker Cross-linker (e.g., FDA) crosslinker->reaction polymer Microporous Organic Polymer reaction->polymer properties High Surface Area Permanent Porosity Thermal Stability polymer->properties

Caption: Synthesis and properties of a microporous polymer.

Disclaimer: The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles and are meant to guide researchers in exploring the potential applications of this compound in materials science. Actual experimental results may vary, and all procedures should be performed with appropriate safety precautions by trained personnel.

Application Notes and Protocols for the Quantification of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4,6-Trimethoxytoluene, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to deliver accurate and reproducible quantification.

Data Presentation

Quantitative performance parameters for each analytical method should be determined as part of method validation. The following tables outline the key metrics to be assessed.

Table 1: HPLC Method - Quantitative Performance Characteristics

ParameterAcceptance CriteriaTo Be Determined (TBD)
Linearity (R²)≥ 0.999TBD
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3TBD
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10TBD
Accuracy (% Recovery)98.0% - 102.0%TBD
Precision (% RSD)≤ 2.0%TBD

Table 2: GC-MS Method - Quantitative Performance Characteristics

ParameterAcceptance CriteriaTo Be Determined (TBD)
Linearity (R²)≥ 0.999TBD
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3TBD
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10TBD
Accuracy (% Recovery)95.0% - 105.0%TBD
Precision (% RSD)≤ 5.0%TBD

Table 3: qNMR Method - Quantitative Performance Characteristics

ParameterAcceptance CriteriaTo Be Determined (TBD)
Linearity (R²)≥ 0.999TBD
Accuracy (% Purity)Determined with certified reference materialTBD
Precision (% RSD)≤ 1.0%TBD

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

A. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

B. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid.[1] Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Run Time: Approximately 10 minutes

D. Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak areas of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

E. Method Validation

  • Linearity: Analyze the calibration standards and calculate the coefficient of determination (R²) of the calibration curve.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio of low-concentration standards or by using the standard deviation of the response and the slope of the calibration curve.[2][3][4]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by analyzing the same sample on different days or with different analysts.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC Analysis (C18 Column) prep->hplc detection UV Detection (275 nm) hplc->detection data Data Acquisition (Peak Area) detection->data calibration Calibration Curve Construction data->calibration quantification Quantification of This compound calibration->quantification

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the quantification of this compound.

A. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[5]

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials

B. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in Methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Methanol to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in Methanol, and dilute to a concentration within the calibration range.

C. GC-MS Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes[5]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 182, 167, 152).

D. Analysis and Quantification

  • Inject the calibration standards and the sample solution into the GC-MS system.

  • Record the peak areas of the selected ions for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

E. Method Validation

  • Linearity: Analyze the calibration standards and calculate the coefficient of determination (R²) of the calibration curve.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio of low-concentration standards or by using the standard deviation of the response and the slope of the calibration curve.[1][5]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by analyzing the same sample on different days or with different analysts.

GCMS_Workflow prep Sample & Standard Preparation gc GC Separation (HP-5MS Column) prep->gc ms MS Detection (EI, SIM Mode) gc->ms data Data Acquisition (Peak Area) ms->data calibration Calibration Curve Construction data->calibration quantification Quantification of This compound calibration->quantification

GC-MS Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the purity of this compound using qNMR with an internal standard.

A. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene)[6]

  • This compound sample

  • Analytical balance (readable to 0.01 mg)

B. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an equimolar amount of the chosen internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

C. NMR Acquisition Parameters

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30)

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

  • Number of Scans (ns): 8 or 16 (sufficient for good signal-to-noise)

  • Acquisition Time (aq): At least 3 seconds

  • Spectral Width (sw): Appropriate for the chemical shift range of the sample and internal standard.

D. Data Processing and Quantification

  • Apply Fourier transformation to the FID.

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of Maleic acid).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

E. Method Validation

  • Linearity: Prepare a series of samples with varying ratios of the analyte to the internal standard and check for a linear response.

  • Accuracy: Analyze a certified reference material of this compound, if available, or compare the qNMR result with an orthogonal method like HPLC or GC.

  • Precision: Prepare and analyze multiple samples of the same batch to assess repeatability.

qNMR_Workflow prep Sample Preparation (Analyte + Internal Standard) nmr NMR Data Acquisition (Optimized Parameters) prep->nmr processing Data Processing (Phasing, Baseline Correction) nmr->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation

qNMR Analysis Workflow

References

2,4,6-Trimethoxytoluene as an Internal Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,4,6-trimethoxytoluene as an internal standard in chromatographic analyses. It includes detailed protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds.

Introduction

Accurate quantification of analytes is a critical aspect of chromatographic analysis in research, quality control, and drug development. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, does not interfere with the analytes, and is not naturally present in the sample matrix.

This compound, a volatile aromatic compound, possesses properties that make it a suitable candidate as an internal standard for the analysis of various organic compounds, particularly in GC-MS applications. Its key characteristics include:

  • Chemical Inertness: It is relatively stable and does not react with analytes or the sample matrix under typical chromatographic conditions.

  • Chromatographic Behavior: It exhibits good peak shape and retention characteristics on common GC columns.

  • Mass Spectral Properties: It produces a distinct mass spectrum with characteristic ions that can be used for quantification without interfering with the ions of many target analytes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1]
CAS Number 14107-97-2[1][2]
Appearance Colorless to white to yellow low melting crystals or powder or clear liquid[3]
Boiling Point 100-105 °C at 1 mmHg[4]
Melting Point 27-28 °C[4]
Kovats Retention Index 1486 (semi-standard non-polar column)[1][2]

Application: Quantification of Volatile Organic Compounds by GC-MS

This section outlines a general protocol for the use of this compound as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) in a liquid matrix.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound (≥97% purity)

  • Target analyte standards (e.g., terpenes, aromatic hydrocarbons)

  • High-purity solvent (e.g., methanol, ethyl acetate, hexane) for stock and working solutions

  • Sample matrix

  • Microsyringes

  • Autosampler vials with septa

3.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solution (A-Stock): Prepare individual or mixed stock solutions of the target analytes in a high-purity solvent at a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution to cover the desired concentration range. Spike each calibration standard with a constant concentration of the Internal Standard Stock Solution. For example, if the desired IS concentration in the final sample is 10 µg/mL, add the appropriate volume of the IS Stock to each calibration standard.

3.1.3. Sample Preparation

  • Accurately measure a known volume or weigh a known amount of the sample.

  • Spike the sample with the same constant concentration of the Internal Standard Stock Solution as used in the calibration standards.

  • Perform any necessary sample extraction or dilution steps.

3.1.4. GC-MS Instrumental Conditions

The following table provides typical GC-MS parameters. These should be optimized for the specific analytes and instrument used.

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

3.1.5. Data Analysis

  • Identify the retention times of the target analytes and this compound.

  • Select appropriate quantification and qualifier ions for each analyte and the internal standard from their mass spectra.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

  • Calculate the same peak area ratio for the sample.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of two example terpenes using this compound as an internal standard.

AnalyteRetention Time (min)Quantification Ion (m/z)Linearity (r²)Limit of Quantification (µg/mL)
Limonene8.568>0.9950.1
Linalool9.271>0.9950.1
This compound (IS) 12.1 167 - -

Visualizations

Experimental Workflow

experimental_workflow prep_standards Prepare Analyte and IS Stock Solutions create_cal_curve Create Calibration Curve Standards (Spike with IS) prep_standards->create_cal_curve gcms_analysis GC-MS Analysis create_cal_curve->gcms_analysis prep_sample Prepare Sample (Spike with IS) prep_sample->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Workflow for quantitative analysis using an internal standard.

Internal Standard Logic

internal_standard_logic cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis analyte Analyte in Sample spiked_sample Sample + IS is Internal Standard (IS) injection Injection spiked_sample->injection separation Separation injection->separation detection Detection separation->detection peak_areas Measure Peak Areas (Analyte and IS) detection->peak_areas ratio Calculate Area Ratio (Analyte/IS) peak_areas->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Logic of internal standard method in chromatography.

Conclusion

This compound serves as a suitable internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its chemical properties and chromatographic behavior allow for reliable correction of analytical variability, leading to improved accuracy and precision. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate their own quantitative methods using this compound as an internal standard. It is essential to optimize the experimental conditions for the specific analytes and matrices of interest to ensure the highest quality of results.

References

Application Notes and Protocols: 2,4,6-Trimethoxytoluene in the Synthesis of Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4,6-Trimethoxytoluene is a versatile, electron-rich aromatic compound that serves as a valuable building block in the synthesis of various natural products and bioactive molecules. Its unique substitution pattern, featuring three methoxy groups and a methyl group, renders the aromatic ring highly nucleophilic and amenable to electrophilic substitution reactions. This characteristic makes it an excellent starting material for the construction of complex molecular architectures, particularly those found in flavonoids and polyketides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive chalcones, which are known precursors to flavonoids and possess a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

Key Synthetic Application: Synthesis of a Bioactive Chalcone Derivative

A primary application of this compound in natural product synthesis is as a precursor to 2',4',6'-trimethoxyacetophenone, a key intermediate for the synthesis of a variety of chalcones. The following sections detail the synthetic route from this compound to a representative bioactive chalcone derivative.

Overall Synthetic Pathway:

The synthesis involves a two-step process:

  • Friedel-Crafts Acylation: Conversion of this compound to 1-(2,4,6-trimethoxyphenyl)ethan-1-one (2',4',6'-trimethoxyacetophenone).

  • Claisen-Schmidt Condensation: Reaction of the resulting acetophenone with a substituted benzaldehyde to yield the target chalcone.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4,6-trimethoxyphenyl)ethan-1-one (2',4',6'-trimethoxyacetophenone)

This protocol describes the Friedel-Crafts acylation of this compound to produce the key acetophenone intermediate.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • After stirring for 15 minutes, add acetic anhydride (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 1-(2,4,6-trimethoxyphenyl)ethan-1-one.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0182.2210.0 g
Acetic anhydride1.1102.096.1 mL
Aluminum chloride1.2133.348.8 g
Product 210.24 Expected Yield: ~85%
Protocol 2: Synthesis of (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (A Bioactive Chalcone)

This protocol outlines the Claisen-Schmidt condensation of the synthesized acetophenone with 4-nitrobenzaldehyde to yield a bioactive chalcone. Chalcones with a 2,4,6-trimethoxyphenyl moiety have shown promising anticancer activities.[1][2]

Materials:

  • 1-(2,4,6-trimethoxyphenyl)ethan-1-one

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Stirring plate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 1-(2,4,6-trimethoxyphenyl)ethan-1-one (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in ethanol.

  • To this solution, add a solution of potassium hydroxide (3.0 eq) in ethanol dropwise while stirring.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
1-(2,4,6-trimethoxyphenyl)ethan-1-one1.0210.245.0 g
4-Nitrobenzaldehyde1.0151.123.6 g
Potassium hydroxide3.056.114.0 g
Product 343.34 Expected Yield: ~90%

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway TMT This compound Aceto 1-(2,4,6-trimethoxyphenyl)ethan-1-one TMT->Aceto Acetic anhydride, AlCl3 Friedel-Crafts Acylation Chalcone (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one Aceto->Chalcone 4-Nitrobenzaldehyde, KOH Claisen-Schmidt Condensation Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Claisen-Schmidt Condensation start1 Mix this compound and AlCl3 in DCM add_anhydride Add Acetic Anhydride start1->add_anhydride react1 Stir at RT for 4-6h add_anhydride->react1 workup1 Quench, Extract, Wash react1->workup1 purify1 Dry and Purify workup1->purify1 product1 1-(2,4,6-trimethoxyphenyl)ethan-1-one purify1->product1 start2 Dissolve Acetophenone and 4-Nitrobenzaldehyde in Ethanol product1->start2 add_base Add KOH solution start2->add_base react2 Stir at RT for 12-24h add_base->react2 workup2 Precipitate, Filter, Wash react2->workup2 purify2 Recrystallize workup2->purify2 product2 Bioactive Chalcone purify2->product2

References

Application Notes and Protocols for Catalytic Transformations of 1,3,5-Trimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxy-2-methylbenzene, also known as 2,4,6-trimethoxytoluene, is an electron-rich aromatic compound with significant potential as a building block in organic synthesis. The presence of three activating methoxy groups and a methyl group on the benzene ring makes it a highly nucleophilic substrate for various catalytic transformations. These transformations can introduce key functional groups, paving the way for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.[1]

This document provides detailed application notes and experimental protocols for key catalytic transformations of 1,3,5-trimethoxy-2-methylbenzene. Due to the limited direct literature on this specific substrate, the following protocols for electrophilic aromatic substitution and benzylic oxidation are based on well-established methods for structurally similar, electron-rich aromatic compounds.

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

While not a catalytic transformation, the synthesis of the starting material is crucial for its subsequent applications. A common route to polysubstituted methoxyaromatics is through the methylation of the corresponding phenolic compounds.

Experimental Protocol: Methylation of 2-Methylphloroglucinol (Hypothetical)

This protocol is based on the standard methylation of phloroglucinol.[2][3]

Materials:

  • 2-Methylphloroglucinol

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphloroglucinol (1 equivalent), anhydrous potassium carbonate (3.3 equivalents), and anhydrous acetone.

  • To the stirred suspension, add dimethyl sulfate (3.3 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with hot acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • To the residue, add crushed ice and extract the product with diethyl ether.

  • Wash the combined organic layers sequentially with 5% NaOH solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,3,5-trimethoxy-2-methylbenzene by recrystallization or column chromatography.

Catalytic Electrophilic Aromatic Substitution

The high electron density of the aromatic ring in 1,3,5-trimethoxy-2-methylbenzene makes it highly susceptible to electrophilic aromatic substitution reactions. The substitution is expected to occur at the unsubstituted positions (C4 and C6), ortho and para to the activating methyl group and ortho to the methoxy groups.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3][4][5][6] For 1,3,5-trimethoxy-2-methylbenzene, formylation is anticipated to yield primarily 2,4,6-trimethoxy-3-methylbenzaldehyde.

This protocol is adapted from the formylation of 1,3,5-trimethoxybenzene.[7][8]

Materials:

  • 1,3,5-Trimethoxy-2-methylbenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium acetate (NaOAc) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath and standard laboratory glassware

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (10 equivalents) to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Dissolve 1,3,5-trimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 2,4,6-trimethoxy-3-methylbenzaldehyde by column chromatography.

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3,5-TrimethoxybenzenePOCl₃, DMFDMF0 to RT1-22,4,6-Trimethoxybenzaldehyde98[7]
1,2,4-TrimethoxybenzenePOCl₃, DMFDMF8012,4,5-TrimethoxybenzaldehydeHigh[9]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketones which can be precursors to chalcones and other bioactive molecules.[2][10] For 1,3,5-trimethoxy-2-methylbenzene, acylation is expected to yield the corresponding acetophenone derivative.

This protocol is adapted from the acylation of 1,3,5-trimethoxybenzene using a Lewis acid catalyst.[8]

Materials:

  • 1,3,5-Trimethoxy-2-methylbenzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃) or other Lewis acid (e.g., Yb(OTf)₃)

  • Anhydrous Dichloromethane (DCM) or Nitromethane (MeNO₂)

  • Dilute Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath and standard laboratory glassware

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0°C.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension with stirring.

  • After stirring for 15 minutes, add a solution of 1,3,5-trimethoxy-2-methylbenzene (1 equivalent) in anhydrous DCM dropwise at 0°C.

  • Allow the reaction to proceed at 0°C to room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SubstrateAcylating AgentCatalystSolventTime (h)Yield (%)Reference
1,3,5-TrimethoxybenzeneAcetic anhydrideYb(OTf)₃MeNO₂493[8]
1,3-DimethoxybenzeneAcetyl chlorideIn(OTs)₃MeNO₂0.5>95[1]

Catalytic Oxidation of the Benzylic Methyl Group

The benzylic methyl group of 1,3,5-trimethoxy-2-methylbenzene can be selectively oxidized to an aldehyde or a carboxylic acid, providing another route to valuable functionalized derivatives. Various transition metal catalysts can be employed for this transformation using molecular oxygen or other oxidants.[11][12][13][14]

Experimental Protocol (General for Benzylic Oxidation)

This protocol is a general representation based on manganese-catalyzed benzylic oxidation.[11]

Materials:

  • 1,3,5-Trimethoxy-2-methylbenzene

  • Manganese(II) salt (e.g., Mn(OAc)₂)

  • Cobalt(II) salt (e.g., Co(OAc)₂) as a co-catalyst (optional)

  • Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂)

  • Suitable solvent (e.g., Acetic acid, Acetonitrile)

  • Standard laboratory glassware for oxidation reactions

Procedure:

  • In a reaction vessel, dissolve 1,3,5-trimethoxy-2-methylbenzene (1 equivalent) and the manganese catalyst (e.g., 5 mol%) in the chosen solvent.

  • If using O₂, bubble a stream of oxygen through the solution while heating to the desired temperature (e.g., 80-120°C).

  • If using H₂O₂, add the oxidant dropwise to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and quench any remaining oxidant (e.g., with sodium sulfite solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

SubstrateCatalystOxidantSolventTemperature (°C)Time (h)ProductYield (%)Reference
4-Phenylbutanoic acidMn(II) complexH₂O₂MeCN/H₂ORT14-Oxo-4-phenylbutanoic acid95[11]
EthylbenzeneCo(II) phthalocyanineO₂[bmim]Br100-AcetophenoneGood[13]

Visualizations

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

G cluster_synthesis Synthesis of 1,3,5-Trimethoxy-2-methylbenzene 2-Methylphloroglucinol 2-Methylphloroglucinol DMS_K2CO3 Dimethyl Sulfate, K2CO3, Acetone 2-Methylphloroglucinol->DMS_K2CO3 Methylation 1,3,5-Trimethoxy-2-methylbenzene 1,3,5-Trimethoxy-2-methylbenzene DMS_K2CO3->1,3,5-Trimethoxy-2-methylbenzene

Caption: Synthetic pathway to 1,3,5-Trimethoxy-2-methylbenzene.

Catalytic Transformations of 1,3,5-Trimethoxy-2-methylbenzene

G cluster_transformations Catalytic Transformations cluster_formylation Vilsmeier-Haack Formylation cluster_acylation Friedel-Crafts Acylation cluster_oxidation Benzylic Oxidation start 1,3,5-Trimethoxy-2-methylbenzene formylation_reagents POCl3, DMF start->formylation_reagents acylation_reagents RCOCl, Lewis Acid start->acylation_reagents oxidation_reagents Catalyst (e.g., Mn), Oxidant start->oxidation_reagents formylated_product 2,4,6-Trimethoxy- 3-methylbenzaldehyde formylation_reagents->formylated_product acylated_product Acyl-(2,4,6-trimethoxy- 3-methyl)benzene acylation_reagents->acylated_product oxidized_product 2,4,6-Trimethoxy- benzaldehyde oxidation_reagents->oxidized_product

Caption: Potential catalytic transformations of the title compound.

Conclusion

1,3,5-Trimethoxy-2-methylbenzene is a promising substrate for various catalytic transformations, offering pathways to a diverse range of functionalized aromatic compounds. The protocols provided herein, based on established methodologies for analogous compounds, serve as a valuable starting point for researchers exploring the synthetic utility of this molecule. Further optimization of reaction conditions will be essential to achieve high yields and selectivity for these transformations. The electron-rich nature of the substrate suggests that mild catalytic systems are likely to be effective, making it an attractive target for the development of green and efficient synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4,6-Trimethoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4,6-Trimethoxytoluene. Our goal is to help you optimize reaction conditions to achieve higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the methylation of phloroglucinol.

Problem Potential Cause Troubleshooting Solution
Low or No Product Yield Incomplete Deprotonation: The phenolic hydroxyl groups of phloroglucinol require a sufficiently strong base for complete deprotonation to the phenoxide.- Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For complete deprotonation, ensure anhydrous conditions, especially with NaH. - Stoichiometry: Use a stoichiometric excess of the base (at least 3 equivalents per equivalent of phloroglucinol) to ensure all three hydroxyl groups are deprotonated.
Inefficient Methylating Agent: The chosen methylating agent may not be reactive enough under the applied conditions.- Reagent Choice: Dimethyl sulfate (DMS) is a highly reactive and effective methylating agent for this synthesis. Dimethyl carbonate (DMC) is a greener alternative but may require more forcing conditions (higher temperatures and pressure).[1] - Reagent Quality: Ensure the methylating agent is not degraded. Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.- Temperature Optimization: For reactions with dimethyl sulfate, a moderate temperature (e.g., reflux in acetone or DMF) is typically sufficient. For dimethyl carbonate, higher temperatures (140-180°C) may be necessary.[2] It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup.
Formation of Multiple Products (Incomplete Methylation) Insufficient Methylating Agent: Not enough methylating agent was used to methylate all three hydroxyl groups.- Stoichiometry: Use a significant excess of the methylating agent (e.g., 3.3 to 4 equivalents per equivalent of phloroglucinol when using DMS) to drive the reaction to completion.[3]
Short Reaction Time: The reaction was not allowed to proceed long enough for complete methylation.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5][6][7] The reaction is complete when the starting material and intermediate spots (mono- and di-methylated phloroglucinol) are no longer visible.
Presence of C-Alkylated Byproducts Reaction Conditions Favoring C-Alkylation: Certain solvent and base combinations can promote methylation on the aromatic ring (C-alkylation) instead of the hydroxyl groups (O-alkylation).- Solvent Choice: Polar aprotic solvents like acetone or DMF generally favor O-alkylation in Williamson ether synthesis.[8] - Reaction Control: While C-methylation is a known side reaction in phloroglucinol chemistry, optimizing for O-methylation through careful selection of reagents and conditions is key.[9][10]
Difficulty in Product Purification Similar Polarity of Products and Byproducts: The desired this compound may have a similar polarity to the partially methylated intermediates, making separation by column chromatography challenging.- Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to find the optimal conditions for separation.[3][11][12][13][14] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[11][13] Test various solvents to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective laboratory-scale method is the complete O-methylation of phloroglucinol using a suitable methylating agent and a base. This reaction is a variation of the Williamson ether synthesis.[8][15]

Q2: Which methylating agent provides the highest yield?

A2: Dimethyl sulfate (DMS) is a highly reactive and efficient methylating agent that typically provides high yields of the desired product.[16] However, it is highly toxic and should be handled with extreme caution. Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly alternative, though it may require higher temperatures and longer reaction times to achieve comparable yields.[1][17]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.[4][5][6][7] Spot the reaction mixture alongside the starting material (phloroglucinol) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction. It is also useful to visualize the formation of mono- and di-methylated intermediates, which will have polarities between the starting material and the final product.

Q4: What are the expected side products in this synthesis?

A4: The primary side products are the incompletely methylated intermediates: 3,5-dihydroxyanisole and 3,5-dimethoxyphenol. Under certain conditions, C-methylation of the aromatic ring can also occur, leading to the formation of C-methylated phloroglucinol derivatives.[9][10]

Q5: What is the best way to purify the final product?

A5: Purification can typically be achieved through column chromatography on silica gel.[3][11][12][13][14] A solvent system with a gradient of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is often effective. If the crude product is a solid, recrystallization from a suitable solvent can also be an excellent purification method.[11][13]

Experimental Protocols

Protocol 1: Methylation of Phloroglucinol using Dimethyl Sulfate (DMS)

Materials:

  • Phloroglucinol (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.3 equivalents)

  • Dimethyl Sulfate (DMS) (3.3 equivalents)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phloroglucinol and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add dimethyl sulfate to the stirring suspension at room temperature. Caution: Dimethyl sulfate is extremely toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of starting material and intermediates.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Methylating Agents for Phenolic Compounds

Methylating AgentTypical BaseSolventTemperatureReported Yields (for analogous reactions)AdvantagesDisadvantages
Dimethyl Sulfate (DMS)K₂CO₃, NaOHAcetone, DMFModerate (Reflux)High (often >90%)[16]High reactivity, high yield.Highly toxic and carcinogenic.[16]
Dimethyl Carbonate (DMC)K₂CO₃, DBUNone or high-boiling solventHigh (140-200°C)[2]Good to excellent (>85%)[1][2]"Green" reagent, low toxicity.[1]Requires high temperatures and sometimes high pressure.[1]
Methyl Iodide (MeI)K₂CO₃, NaHAcetone, DMFModerate (Reflux)HighHigh reactivity.Toxic, volatile.

Visualizations

Synthesis_Pathway Phloroglucinol Phloroglucinol Intermediates Mono- and Di-methylated Phloroglucinol Phloroglucinol->Intermediates + CH₃⁺ source (e.g., DMS, DMC) + Base Product This compound Intermediates->Product + CH₃⁺ source + Base Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Phloroglucinol, Base, and Solvent Add_Reagent Add Methylating Agent Reactants->Add_Reagent Heat Heat to Reflux Add_Reagent->Heat Monitor Monitor by TLC Heat->Monitor Filter Filter Solids Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Dry Dry Organic Layer Extract->Dry Column Column Chromatography Dry->Column Recrystallize Recrystallization (optional) Column->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough and in sufficient excess? Start->Check_Base Check_Reagent Is the methylating agent reactive and in excess? Check_Base->Check_Reagent Yes Solution_Base Use stronger base / Increase stoichiometry Check_Base->Solution_Base No Check_Conditions Are the temperature and reaction time optimal? Check_Reagent->Check_Conditions Yes Solution_Reagent Increase stoichiometry of methylating agent Check_Reagent->Solution_Reagent No Check_Purity Are starting materials pure and solvents anhydrous? Check_Conditions->Check_Purity Yes Solution_Conditions Optimize temperature / Increase reaction time Check_Conditions->Solution_Conditions No Solution_Purity Purify starting materials / Use dry solvents Check_Purity->Solution_Purity No

References

Technical Support Center: Purification of Crude 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of crude 2,4,6-Trimethoxytoluene.

Purification Overview

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical for the success of subsequent reactions and the quality of the final product. The primary methods for purifying crude this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities present, as well as the desired final purity.

A general workflow for the purification of this compound can be visualized as follows:

Purification Workflow for this compound crude Crude this compound tlc TLC Analysis to Assess Impurity Profile crude->tlc column Column Chromatography tlc->column Complex mixture or closely related impurities recrystallization Recrystallization tlc->recrystallization Solid with suitable solvent properties distillation Vacuum Distillation tlc->distillation Liquid or low-melting solid with volatile impurities pure Pure this compound column->pure recrystallization->pure distillation->pure

Caption: General purification workflow for crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. If prepared by methylation of 2,4,6-trihydroxytoluene (phloroglucinol monomethyl ether) or a related precursor, impurities may include:

  • Partially methylated intermediates: Such as 2,4-dimethoxytoluene or other isomers.

  • Unreacted starting materials: Residual phloroglucinol derivatives.

  • Byproducts from the methylating agent: For example, if dimethyl sulfate is used, residual methanol or other related substances might be present.

  • Over-methylated products: Such as 1,2,3,5-tetramethoxybenzene if the starting material allows for it.

Q2: How do I choose the best purification method for my crude product?

A2: The choice of purification method depends on the physical state of your crude product and the impurity profile as determined by analytical techniques like Thin Layer Chromatography (TLC).

  • Column Chromatography: Ideal for separating complex mixtures with multiple components or when impurities have similar polarities to the desired product.

  • Recrystallization: Best suited for solid crude products where a solvent can be found that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Vacuum Distillation: Effective for liquid or low-melting solid products, especially for separating them from non-volatile or significantly higher-boiling impurities. Given the boiling point of this compound (100-105 °C at 1 mmHg), vacuum distillation is a viable option.

Q3: My compound appears as an oil even though it's reported as a low-melting solid. How should I proceed with purification?

A3: this compound has a low melting point (27-28 °C), so it can exist as an oil or a solid at or near room temperature, especially if impure. You can proceed with either column chromatography or vacuum distillation. If you suspect the impurities are preventing crystallization, an initial purification by chromatography or distillation may be necessary before attempting recrystallization.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from an impurity on the TLC plate.

  • Possible Cause: The solvent system (mobile phase) has either too high or too low polarity.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity:

      • If the Rf values of your product and the impurity are both high (close to 1), decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 5%.

      • If the Rf values are both low (close to 0), increase the polarity. For example, from 10% ethyl acetate in hexanes to 20% or 30%.

    • Try a Different Solvent System: Sometimes, changing the solvent composition entirely can improve separation, even if the overall polarity is similar. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of a third solvent like toluene might alter the selectivity.

    • Use a Different Adsorbent: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a reversed-phase silica gel.

Solvent System (Hexane:Ethyl Acetate) Expected Rf of this compound Suitability for Column Chromatography
95:5LowGood for initial elution of non-polar impurities
90:100.2 - 0.4Optimal for separation
80:20HighMay lead to co-elution with more polar impurities

Issue 2: The product is eluting very slowly or not at all.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can switch to 20% or 30% after eluting the less polar impurities.

    • Check for Compound Degradation: If the compound is unstable on silica gel, it might be decomposing on the column. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated at a temperature above the compound's melting point, or the rate of cooling is too rapid.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution until the oil redissolves, then add more of the hot solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.

    • Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Use a Two-Solvent System: If a single solvent is not effective, dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve the precipitate and then allow it to cool slowly.

Solvent/Solvent System Solubility of this compound Suitability for Recrystallization
EthanolSoluble when hot, less soluble when coldGood potential single solvent
MethanolSoluble when hot, less soluble when coldGood potential single solvent
Hexane/Ethyl AcetateSoluble in hot mixtures, less soluble in coldPotential two-solvent system
WaterInsolubleCan be used as an anti-solvent in a two-solvent system with a miscible organic solvent
Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature and pressure.

  • Possible Cause: The vacuum is not low enough, there is a leak in the system, or the thermometer is placed incorrectly.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints are properly sealed and greased. Check the tubing for cracks.

    • Verify Vacuum Pressure: Use a manometer to confirm that the vacuum pump is achieving the desired pressure.

    • Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Issue 2: The distillation is very slow or has stopped.

  • Possible Cause: The heating temperature is too low, or the vacuum is too high for the applied temperature.

  • Troubleshooting Steps:

    • Increase Heating: Gradually increase the temperature of the heating mantle.

    • Adjust Vacuum: If the liquid is bumping violently, slightly decrease the vacuum.

Pressure (mmHg) Approximate Boiling Point (°C)
1100 - 105
5~125
10~140

Experimental Protocols

Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a magnetic stirrer.

  • Evacuation: Add the crude this compound to the distillation flask. Begin to evacuate the system slowly to the desired pressure.

  • Heating: Once the desired pressure is stable, begin to heat the distillation flask.

  • Collection: Collect the fraction that distills at the expected boiling point for the measured pressure.

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition.

Troubleshooting Decision Tree

Troubleshooting Purification start Crude Product Analysis (TLC) cc_path Column Chromatography Chosen start->cc_path recryst_path Recrystallization Chosen start->recryst_path dist_path Vacuum Distillation Chosen start->dist_path poor_sep Poor Separation? cc_path->poor_sep adjust_solvent Adjust Solvent Polarity or Change Solvent System poor_sep->adjust_solvent Yes slow_elution Slow/No Elution? poor_sep->slow_elution No adjust_solvent->slow_elution increase_polarity Increase Eluent Polarity slow_elution->increase_polarity Yes oiling_out Oiling Out? recryst_path->oiling_out reheat_dilute Re-heat, Dilute, Cool Slowly oiling_out->reheat_dilute Yes no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_dilute->no_crystals concentrate Concentrate Solution or Use Two-Solvent System no_crystals->concentrate Yes wrong_bp Incorrect Boiling Point? dist_path->wrong_bp check_system Check for Leaks, Vacuum, and Thermometer Placement wrong_bp->check_system Yes slow_dist Slow/No Distillation? wrong_bp->slow_dist No check_system->slow_dist increase_heat Increase Heating Temperature slow_dist->increase_heat Yes

Caption: A decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trimethoxy-2-methylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1,3,5-trimethoxy-2-methylbenzene?

The most common laboratory approach is the Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene using a suitable methylating agent in the presence of a Lewis acid catalyst.

Q2: What are the primary byproducts observed in the synthesis of 1,3,5-trimethoxy-2-methylbenzene?

Due to the highly activated nature of the 1,3,5-trimethoxybenzene ring, the primary byproducts are typically the result of polyalkylation. The most common byproducts include:

  • 2,4-Dimethyl-1,3,5-trimethoxybenzene

  • 2,4,6-Trimethyl-1,3,5-trimethoxybenzene

In some cases, demethylation of the methoxy groups can also occur, leading to phenolic impurities, especially under harsh reaction conditions (e.g., high temperatures or strong Lewis acids).

Q3: How can I minimize the formation of polyalkylation byproducts?

Minimizing polyalkylation is crucial for achieving a high yield of the desired mono-methylated product. Key strategies include:

  • Control of Stoichiometry: Use 1,3,5-trimethoxybenzene as the limiting reagent.

  • Use of a Large Excess of the Aromatic Substrate: While seemingly counterintuitive for the limiting reagent, using a large excess of the more valuable substrate can be a strategy if the methylating agent is inexpensive and easily removed. This increases the statistical probability of the electrophile reacting with the starting material rather than the more reactive mono-methylated product.

  • Slow Addition of the Alkylating Agent: Adding the methylating agent dropwise at a low temperature helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Lower Reaction Temperatures: Conducting the reaction at reduced temperatures (e.g., 0 °C or below) can decrease the rate of subsequent alkylation reactions.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of 1,3,5-trimethoxy-2-methylbenzene with significant amounts of higher molecular weight products detected by GC-MS. Polyalkylation: The initial methylation product is more activated than the starting material, leading to further methylation.- Use a molar excess of 1,3,5-trimethoxybenzene relative to the methylating agent.- Add the methylating agent slowly and at a low temperature.- Consider using a milder Lewis acid.
Presence of phenolic impurities, often appearing as baseline streaking in TLC or broad peaks in NMR. Demethylation: The Lewis acid catalyst can cleave the methyl ethers, especially at elevated temperatures or with prolonged reaction times.- Use the minimum effective amount of Lewis acid.- Maintain a low reaction temperature (e.g., below room temperature).- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Complex mixture of products that is difficult to separate by column chromatography. Multiple side reactions: A combination of polyalkylation and demethylation.- Optimize reaction conditions by first focusing on minimizing polyalkylation (see above).- If demethylation persists, screen for a milder Lewis acid (e.g., ZnCl₂, FeCl₃).
Reaction does not proceed to completion. Inactive catalyst: The Lewis acid may have been deactivated by moisture.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.

Experimental Protocol: Friedel-Crafts Methylation of 1,3,5-Trimethoxybenzene

This protocol is a general guideline for the synthesis of 1,3,5-trimethoxy-2-methylbenzene. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Methyl iodide (or another suitable methylating agent)

  • Anhydrous Aluminum chloride (AlCl₃) (or another Lewis acid)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Methylating Agent: Add methyl iodide (1.0 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired product from unreacted starting material and polymethylated byproducts.

Byproduct Characterization Data

Compound Molecular Weight Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm)
1,3,5-Trimethoxy-2-methylbenzene 182.22~6.2 (s, 2H, Ar-H), ~3.8 (s, 9H, OCH₃), ~2.1 (s, 3H, Ar-CH₃)~160 (Ar-C-O), ~138 (Ar-C-CH₃), ~90 (Ar-C-H), ~55 (OCH₃), ~10 (Ar-CH₃)
2,4-Dimethyl-1,3,5-trimethoxybenzene 196.25~6.1 (s, 1H, Ar-H), ~3.7 (s, 9H, OCH₃), ~2.2 (s, 6H, Ar-CH₃)Signals will be shifted slightly downfield compared to the mono-methylated product.
2,4,6-Trimethyl-1,3,5-trimethoxybenzene 210.27~3.6 (s, 9H, OCH₃), ~2.3 (s, 9H, Ar-CH₃)A highly symmetric molecule will show fewer signals in the ¹³C NMR spectrum.

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Logical Troubleshooting Workflow

Troubleshooting_Byproducts Start Start Synthesis Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Desired_Product High Yield of 1,3,5-Trimethoxy-2-methylbenzene Analysis->Desired_Product Success Byproducts Significant Byproducts Detected Analysis->Byproducts Problem Polyalkylation Polyalkylation Products (Di- & Tri-methylated) Byproducts->Polyalkylation High MW Impurities Demethylation Demethylation Products (Phenolic Impurities) Byproducts->Demethylation Polar Impurities Optimize_Stoichiometry Adjust Stoichiometry: - Excess 1,3,5-TMB - Slow addition of MeI Polyalkylation->Optimize_Stoichiometry Optimize_Temp Lower Reaction Temperature (e.g., 0°C or below) Polyalkylation->Optimize_Temp Demethylation->Optimize_Temp Optimize_Catalyst Use Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) Demethylation->Optimize_Catalyst Optimize_Time Reduce Reaction Time Demethylation->Optimize_Time Optimize_Stoichiometry->Analysis Re-run Optimize_Temp->Analysis Re-run Optimize_Catalyst->Analysis Re-run Optimize_Time->Analysis Re-run

Troubleshooting workflow for byproduct formation.

References

Navigating Reactions with 2,4,6-Trimethoxytoluene: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide for chemical reactions involving 2,4,6-Trimethoxytoluene. The highly activated nature of this aromatic ether, due to the presence of three electron-donating methoxy groups, presents unique challenges in controlling reactivity and achieving desired product outcomes. This guide, presented in a question-and-answer format, addresses common issues encountered during electrophilic aromatic substitution and other key reactions, offering detailed experimental protocols and data-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Electrophilic Aromatic Substitution Reactions

Q: My Friedel-Crafts acylation/Vilsmeier-Haack formylation of this compound is resulting in a low yield or a complex mixture of products. What are the likely causes and solutions?

A: Low yields and complex product mixtures in electrophilic aromatic substitutions with this compound are common due to its high reactivity. Here are the primary factors and troubleshooting steps:

  • Over-activation of the Ring: The three methoxy groups make the aromatic ring extremely electron-rich, leading to high reactivity and potential for multiple substitutions or side reactions.

    • Solution: Employ milder reaction conditions. For Friedel-Crafts acylation, consider using a less potent Lewis acid than aluminum chloride (AlCl₃), such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃). Shorter reaction times and lower temperatures are also crucial. For formylation, the Vilsmeier-Haack reaction is generally suitable for activated rings.

  • Lewis Acid Stoichiometry: In Friedel-Crafts acylation, the Lewis acid can complex with the carbonyl group of the product, rendering it inactive.

    • Solution: A stoichiometric amount of the Lewis acid is often necessary. However, with a highly activated substrate like this compound, starting with catalytic amounts and optimizing is recommended to minimize side reactions.

  • Reagent Purity and Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst in Friedel-Crafts reactions and interfere with the formation of the Vilsmeier reagent.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reagents should be of high purity.

  • Demethylation: Strong Lewis acids, particularly in excess or at elevated temperatures, can cause cleavage of the methoxy groups, leading to phenolic byproducts.

    • Solution: Use milder Lewis acids and maintain low reaction temperatures. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged reaction times.

A general troubleshooting workflow for electrophilic aromatic substitution is depicted below:

EAS_Troubleshooting cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Work-up & Purification start Low Yield in EAS check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Evaluate Work-up & Purification start->check_workup temp Temperature Too High/Low? check_conditions->temp anhydrous Anhydrous Conditions Met? check_reagents->anhydrous extraction Efficient Extraction? check_workup->extraction solution Improved Yield time Reaction Time Optimal? temp->time catalyst Lewis Acid Too Strong/Weak? time->catalyst catalyst->solution purity Reagents Pure? anhydrous->purity stoichiometry Correct Stoichiometry? purity->stoichiometry stoichiometry->solution purification Appropriate Purification Method? extraction->purification purification->solution Purification_Workflow start Crude Product tlc TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid is_complex Is the mixture complex? is_solid->is_complex No re_xtal Recrystallization is_solid->re_xtal Yes is_complex->re_xtal No column Column Chromatography is_complex->column Yes pure_product Pure Product re_xtal->pure_product column->pure_product

Preventing decomposition of 2,4,6-Trimethoxytoluene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trimethoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The decomposition of this compound is most often due to two main factors. Firstly, the molecule's three electron-donating methoxy groups make the aromatic ring highly susceptible to oxidation, which can occur in the presence of air (oxygen), especially when heated or in the presence of metal catalysts. Secondly, the ether linkages of the methoxy groups are prone to cleavage under strong acidic conditions (both Brønsted and Lewis acids), leading to the formation of phenolic byproducts.[1][2][3]

Q2: What are the visible signs of decomposition in my reaction mixture?

A2: Common indicators of decomposition include a noticeable color change, often to yellow, brown, or even black, which suggests the formation of oxidized polymeric materials. You may also observe the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in analytical data (e.g., LC-MS, GC-MS) corresponding to phenolic byproducts or other degradation products.

Q3: Is it safe to use strong acids like HCl or Lewis acids like BBr₃ with this compound?

A3: Extreme caution is advised. Strong acids can readily cleave the methoxy ether bonds, converting them into hydroxyl groups.[1][2][3] If acidic conditions are necessary for your transformation, consider using milder acids, shorter reaction times, and lower temperatures. For reactions sensitive to trace amounts of acid, the addition of a non-nucleophilic base, such as a proton sponge, can be an effective strategy to scavenge protons.[4][5]

Q4: My starting material appears discolored. How should I purify this compound before use?

A4: If you suspect the purity of your this compound is compromised, purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel. It is recommended to handle the compound under an inert atmosphere during and after purification to prevent further oxidation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to the decomposition of this compound.

Symptom Observed Potential Cause Recommended Solution & Preventative Measure
Reaction mixture darkens significantly (yellow to brown/black).Oxidation: The electron-rich aromatic ring is sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures or with certain metal catalysts.[6]Work under an inert atmosphere. Use a Schlenk line or glovebox to handle the reagent and run the reaction under nitrogen or argon.[7][8][9] Degas all solvents prior to use. If applicable, add a small amount of an antioxidant like BHT (Butylated hydroxytoluene).
Formation of phenolic byproducts (detected by MS, NMR, or IR).Acid-Catalyzed Ether Cleavage: Presence of strong Brønsted or Lewis acids in the reaction mixture is cleaving the methoxy groups.[1][2][10]Neutralize trace acids. If acidic conditions are not required, add a non-nucleophilic base like a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) to scavenge protons.[4][11] Opt for non-acidic catalysts or reagents where possible.
Low yield and complex mixture of byproducts.Thermal Decomposition: The compound may be unstable at the reaction temperature, especially in the presence of impurities or reactive reagents.Lower the reaction temperature. Explore if the reaction can proceed efficiently at a lower temperature. Perform a stability test of the starting material under the reaction conditions (solvent, temperature) without other reagents to isolate the effect of temperature.
Inconsistent reaction outcomes.Variable Reagent Quality: The starting material may contain impurities or have partially decomposed during storage.Verify starting material purity. Use fresh, purified this compound. Store the compound in a cool, dark place under an inert atmosphere to maintain its integrity.[6]

Experimental Protocols

Protocol 1: Performing a Reaction Under Inert Atmosphere

This protocol describes the setup for a reaction that is sensitive to air and moisture using a Schlenk line.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifold[7][9]

  • Rubber septa, glass stoppers, and joint clips

  • Oven-dried glassware

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and connect it to the Schlenk line via flexible tubing.

  • Evacuate-Refill Cycles: Subject the empty reaction vessel to at least three evacuate-refill cycles to remove atmospheric gases and adsorbed water.[8]

    • Open the flask to the vacuum line for 2-5 minutes.

    • Close the vacuum tap and slowly open the inert gas tap to refill the flask.

    • Repeat this cycle two more times.

  • Adding Reagents:

    • Solids: If this compound is the first reagent, weigh it and add it to the flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a dry syringe through a rubber septum.[12]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to a gas bubbler or a balloon filled with the inert gas.[12]

Protocol 2: Use of a Proton Sponge for Acid Scavenging

This protocol outlines how to use 1,8-bis(dimethylamino)naphthalene (DMAN) to prevent acid-catalyzed decomposition.

Materials:

  • 1,8-bis(dimethylamino)naphthalene (Proton Sponge®)

  • Reaction setup as described in Protocol 1.

Procedure:

  • Determine Stoichiometry: Identify the potential source of acid in your reaction. This could be a reagent that generates an acidic byproduct (e.g., HCl) or an acidic catalyst. The proton sponge should be added in a stoichiometric amount (typically 1.0 to 1.2 equivalents) relative to the acid source.

  • Addition: The proton sponge is a solid and should be added to the reaction vessel along with the this compound before the addition of any acid-generating reagents.[4]

  • Execution: Add the proton sponge to the flask under a positive flow of inert gas. It is highly basic but non-nucleophilic, so it will sequester protons without interfering with most reaction centers.[4][5]

  • Work-up: During aqueous work-up, the protonated sponge will form a salt that can be removed by extraction with an acidic aqueous solution (e.g., 1M HCl).

Visualizations

Decomposition Pathway

Decomposition TMT This compound Protonated_Ether Protonated Ether Intermediate TMT->Protonated_Ether + H⁺ Phenol Phenolic Byproduct Protonated_Ether->Phenol + X⁻ (SN2 attack) MeX Methyl Halide (e.g., Me-I) Protonated_Ether->MeX HX Strong Acid (H-X) HX->Protonated_Ether

Caption: Acid-catalyzed cleavage of a methoxy group.

Troubleshooting Workflow

Troubleshooting Start Decomposition Observed? Color_Change Mixture Darkens? Start->Color_Change Yes Check_Purity Solution: Check/Purify Starting Material Lower Temperature Start->Check_Purity No (Low Yield) Phenols Phenolic Byproducts? Color_Change->Phenols No Inert_Atmosphere Solution: Use Inert Atmosphere (N₂/Ar) Degas Solvents Color_Change->Inert_Atmosphere Yes Proton_Sponge Solution: Add Proton Sponge Use Milder Conditions Phenols->Proton_Sponge Yes Phenols->Check_Purity No End Problem Resolved Inert_Atmosphere->End Proton_Sponge->End Check_Purity->End

Caption: Logic diagram for troubleshooting decomposition.

References

Improving the selectivity of reactions with 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Trimethoxytoluene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the selectivity and success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during electrophilic aromatic substitution and other reactions involving this compound.

Q1: I am planning an electrophilic aromatic substitution on this compound. Which position on the ring will be the most reactive?

A1: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups (-OCH₃) and one moderately activating methyl group (-CH₃). The methoxy groups are strong ortho, para-directors. In this molecule, the positions ortho to the methyl group (positions 3 and 5) are the most likely sites for substitution. The directing effects of the three methoxy groups and the methyl group all reinforce electron density at these positions, making them highly nucleophilic.

Q2: What is the most common side reaction when working with highly activated aromatic compounds like this compound, and how can I prevent it?

A2: A common issue with highly activated rings is polysubstitution, where more than one electrophile adds to the ring. Because the ring is so electron-rich, the first substitution may not sufficiently deactivate it to prevent a second or even third reaction.[1] To minimize this, you can:

  • Use milder reaction conditions (e.g., lower temperatures).

  • Use a stoichiometric amount of the electrophile rather than a large excess.

  • Slowly add the electrophile to the reaction mixture to maintain a low concentration.

Q3: My Vilsmeier-Haack formylation reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Vilsmeier-Haack reactions are often traced back to reagent quality and reaction conditions. Here are key troubleshooting steps:

  • Reagent Purity: The Vilsmeier reagent is formed in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][3] Both reagents must be anhydrous. POCl₃ can hydrolyze over time, and DMF is hygroscopic. Using freshly distilled or newly opened reagents is critical.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C or below) to control its reactivity. The subsequent reaction with the aromatic substrate may require gentle warming, but excessive heat can lead to decomposition and side products.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice water or a basic solution like saturated sodium carbonate.[4] Ensure the hydrolysis step is complete.

Q4: I am considering a lithiation reaction on this compound. What regioselectivity should I expect?

A4: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. The methoxy groups are known to be effective directing groups for lithiation.[5] It is expected that lithiation with an organolithium reagent (e.g., n-BuLi) will occur at one of the positions ortho to a methoxy group. Given the symmetry of this compound, lithiation would likely occur at the 3 or 5 position, directed by the flanking methoxy groups. Steric hindrance from the methyl group at position 1 might also influence the selectivity.

Q5: Can I perform a Friedel-Crafts alkylation or acylation on this compound?

A5: While possible, Friedel-Crafts reactions on highly activated systems like this compound can be problematic. The strong activating nature of the methoxy groups can lead to issues such as:

  • Polyalkylation: It is often difficult to stop the reaction at a single substitution.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the methoxy groups, potentially deactivating the ring or leading to undesired side reactions. Milder Lewis acids or alternative synthetic routes may be necessary to achieve the desired product with good selectivity.

Quantitative Data on Analogous Reactions

ReactionSubstrateReagentsProductYield (%)Reference
Vilsmeier-Haack Formylation 1,3,5-TrimethoxybenzenePOCl₃, DMF2,4,6-Trimethoxybenzaldehyde98%[4]
Bromination 3,4,5-TrimethoxytolueneNaBr, H₂O₂ in Acetic Acid2-Bromo-3,4,5-trimethoxytoluene100%[6]

Key Experimental Protocols

The following protocols are based on procedures for structurally similar compounds and serve as a starting point for developing specific methods for this compound.

Protocol 1: Vilsmeier-Haack Formylation (Analogous to 1,3,5-Trimethoxybenzene)

This protocol describes the introduction of a formyl (-CHO) group onto a highly activated aromatic ring.

Materials:

  • 1,3,5-Trimethoxybenzene (or this compound)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled or from a new bottle

  • Crushed ice

  • Saturated sodium carbonate solution

  • Distilled water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Under a nitrogen atmosphere, dissolve the trimethoxy-substituted benzene (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add POCl₃ (2.3 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 0 °C.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice in a beaker.

  • Neutralize the acidic mixture by slowly adding saturated sodium carbonate solution until the evolution of gas ceases and the solution is basic.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with distilled water to remove any remaining salts.

  • Dry the product under vacuum. The expected yield for this type of reaction is typically very high, often exceeding 95%.[4]

Protocol 2: Electrophilic Bromination (Analogous to 3,4,5-Trimethoxytoluene)

This protocol describes the regioselective bromination of a highly activated trimethoxytoluene derivative.

Materials:

  • 3,4,5-Trimethoxytoluene (or this compound)

  • Sodium Bromide (NaBr)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid (HOAc)

  • Round-bottom flask, magnetic stirrer, water bath

Procedure:

  • In a round-bottom flask, dissolve the trimethoxytoluene (1.0 eq) and sodium bromide (1.1 eq) in glacial acetic acid.[6]

  • Stir the mixture at 40 °C in a water bath.

  • Slowly add 30% hydrogen peroxide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at 40 °C for 1 hour.[6]

  • Monitor the reaction by TLC. The high activation of the ring typically leads to a complete and clean reaction.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Quench the reaction by adding it to a beaker of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove residual acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The reported yield for this transformation on the analogous substrate is quantitative.[6]

Visual Guides

Experimental Workflow for Vilsmeier-Haack Formylation

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2,4,6-TMT in anhydrous DMF B Cool to 0°C (Nitrogen atm) A->B C Slowly add POCl₃ (keep temp < 0°C) B->C D Stir at 0°C for 1 hour C->D E Monitor by TLC D->E F Quench on ice E->F G Neutralize with sat. Na₂CO₃ F->G H Filter precipitate G->H I Wash with H₂O H->I J Dry product I->J

Caption: Workflow for the Vilsmeier-Haack formylation of this compound (TMT).

Troubleshooting Logic for Low Yield in Electrophilic Substitution

G Start Low Yield or Side Products Q1 Are reagents anhydrous/pure? Start->Q1 Sol1 Use freshly distilled or new reagents. Q1->Sol1 No Q2 Is reaction temp optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Lower temperature to reduce side reactions. (e.g., polysubstitution) Q2->Sol2 No Q3 Are reagent stoichiometries correct? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Use 1.0-1.1 eq of electrophile to avoid polysubstitution. Q3->Sol3 No End Re-evaluate reaction mechanism and work-up. Q3->End Yes A3_Yes Yes A3_No No

References

Technical Support Center: Scaling Up 1,3,5-Trimethoxy-2-methylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3,5-Trimethoxy-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for 1,3,5-Trimethoxy-2-methylbenzene?

The most prevalent and logical synthetic route for 1,3,5-Trimethoxy-2-methylbenzene is the exhaustive O-methylation of 2-methylphloroglucinol (2,4,6-trihydroxytoluene). This method is favored due to the commercial availability of the starting material and the straightforward nature of the methylation reaction.

Q2: What are the critical parameters to control during the methylation of 2-methylphloroglucinol?

Key parameters to control for a successful and high-yield synthesis include:

  • Anhydrous Conditions: The presence of water can consume the methylating agent and reduce the efficiency of the base, leading to incomplete methylation.

  • Stoichiometry of Reagents: A sufficient excess of the methylating agent and base is crucial to ensure all three hydroxyl groups are methylated.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant side-product formation.

  • Purity of Starting Materials: The purity of 2-methylphloroglucinol, the methylating agent, and the base can significantly impact the reaction outcome and the purity of the final product.

Q3: What are the potential side reactions during the synthesis of 1,3,5-Trimethoxy-2-methylbenzene?

The primary side reactions of concern are:

  • Incomplete Methylation: This leads to the formation of mono- and di-methylated intermediates (e.g., 2,6-dimethoxy-4-methylphenol), which can be difficult to separate from the desired product.

  • C-Methylation: While less common under standard O-methylation conditions for this substrate, there is a possibility of methylation at the aromatic ring, leading to undesired isomers.

  • Degradation of Phloroglucinol Derivatives: Substituted phloroglucinols can be susceptible to oxidation and degradation, especially under harsh reaction conditions or upon exposure to air for extended periods.

Q4: What purification methods are most effective for isolating 1,3,5-Trimethoxy-2-methylbenzene?

Effective purification can typically be achieved through a combination of the following techniques:

  • Extraction: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from partially methylated intermediates and other non-polar impurities.

  • Recrystallization: To obtain a highly pure crystalline product.

Q5: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

Yes, several safety precautions are essential:

  • Dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong bases like potassium carbonate and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • The reaction may be exothermic , especially during the addition of the methylating agent. Proper temperature control and a cooling bath should be readily available.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3,5-Trimethoxy-2-methylbenzene.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reagents.Increase the molar excess of the methylating agent and base. Monitor the reaction progress using TLC or GC-MS.
Decomposition of starting material or product.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures.
Poor quality of reagents (e.g., wet solvent, decomposed methylating agent).Use freshly distilled, anhydrous solvents. Verify the purity and activity of the methylating agent and base.
Presence of Partially Methylated Impurities Insufficient amount of methylating agent or base.Increase the stoichiometry of the methylating agent and base.
Short reaction time or low temperature.Extend the reaction time and/or moderately increase the reaction temperature, while monitoring for side product formation.
Inefficient mixing in a larger scale reaction.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect solvent system for recrystallization.Screen various solvent systems (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find a suitable one for crystallization.
Difficulty in Removing Byproducts by Extraction Byproducts have similar solubility to the product.Utilize column chromatography for separation. Consider a pH adjustment of the aqueous phase during workup to facilitate separation.

Experimental Protocols

Protocol 1: Methylation of 2-Methylphloroglucinol

This protocol describes a typical laboratory-scale synthesis of 1,3,5-Trimethoxy-2-methylbenzene.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Methylphloroglucinol140.1410.0 g0.071
Dimethyl Sulfate126.1334.0 g (25.5 mL)0.269
Anhydrous Potassium Carbonate138.2149.2 g0.356
Anhydrous Acetone-250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphloroglucinol (10.0 g, 0.071 mol) and anhydrous potassium carbonate (49.2 g, 0.356 mol).

  • Add 250 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously and add dimethyl sulfate (25.5 mL, 0.269 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrates and remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with 5% aqueous sodium hydroxide (2 x 100 mL), followed by water (2 x 100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Methylphloroglucinol 2-Methylphloroglucinol Reflux (12-18h) Reflux (12-18h) 2-Methylphloroglucinol->Reflux (12-18h) Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Reflux (12-18h) Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reflux (12-18h) Anhydrous Acetone Anhydrous Acetone Anhydrous Acetone->Reflux (12-18h) Filtration Filtration Reflux (12-18h)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product 1,3,5-Trimethoxy-2-methylbenzene Purification->Product

Caption: Experimental workflow for the synthesis of 1,3,5-Trimethoxy-2-methylbenzene.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Degradation Low_Yield->Degradation Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Impure_Product Impure Product Impure_Product->Reagent_Quality Partial_Methylation Partial Methylation Impure_Product->Partial_Methylation Side_Reactions Side Reactions Impure_Product->Side_Reactions Increase_Reagents Increase Reagents/Time Incomplete_Reaction->Increase_Reagents Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Purify_Reagents Purify/Check Reagents Reagent_Quality->Purify_Reagents Optimize_Conditions Optimize Conditions Partial_Methylation->Optimize_Conditions Chromatography Column Chromatography Partial_Methylation->Chromatography Side_Reactions->Optimize_Conditions Side_Reactions->Chromatography

Caption: Troubleshooting logic for the synthesis of 1,3,5-Trimethoxy-2-methylbenzene.

Technical Support Center: Characterization of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2,4,6-Trimethoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The most common and effective techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A2: The expected chemical shifts can vary slightly depending on the solvent used. However, typical values are summarized in the table below.

Q3: What is the expected mass spectrum fragmentation pattern for this compound in GC-MS?

A3: The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 182. Key fragment ions are typically observed at m/z 167, 151, 139, 124, and 109, corresponding to the loss of methyl and methoxy groups.[1]

Q4: What are potential impurities that might be observed during the characterization of this compound?

A4: Potential impurities can arise from the starting materials or side reactions during synthesis. If synthesized from phloroglucinol, incompletely methylated intermediates such as 2,4-dimethoxytoluene or 2,6-dimethoxytoluene may be present. Residual solvents from purification are also common impurities.

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.

  • Possible Cause: Presence of isomeric impurities (e.g., 2,4,5-trimethoxytoluene) or related compounds from the synthesis.

  • Solution: Compare the spectrum with reference spectra of potential isomers. Spiking the sample with a small amount of a suspected impurity standard can help confirm its presence.

Issue 2: Broad or distorted peaks.

  • Possible Cause: Poor shimming of the NMR magnet, presence of paramagnetic impurities, or low sample concentration.

  • Solution: Ensure the NMR instrument is properly shimmed before acquiring data. If paramagnetic impurities are suspected, sample filtration through a small plug of silica gel may help. Increase the sample concentration if it is too low.

Issue 3: Unexpected singlets in the aliphatic region.

  • Possible Cause: Residual solvents from the synthesis or purification steps (e.g., acetone, ethyl acetate, hexane).

  • Solution: Consult a table of common NMR solvent impurities to identify the peaks.[2][3][4] Proper drying of the sample under high vacuum can help remove volatile solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Peak tailing for the this compound peak.

  • Possible Cause: Active sites in the GC inlet liner or on the column, leading to interactions with the methoxy groups.

  • Solution: Use a deactivated inlet liner. If the column is old, consider replacing it with a new, high-quality capillary column (e.g., HP-5MS).

Issue 2: Poor resolution between this compound and other components.

  • Possible Cause: Inappropriate GC oven temperature program.

  • Solution: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

Issue 3: Presence of ghost peaks in the chromatogram.

  • Possible Cause: Contamination in the injection port or carryover from a previous injection.

  • Solution: Clean the injection port and replace the septum. Run a blank solvent injection to check for carryover.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor retention of this compound on a C18 column.

  • Possible Cause: this compound is a moderately polar compound, and highly aqueous mobile phases on a standard C18 column can lead to poor retention due to hydrophobic collapse of the stationary phase.[5]

  • Solution:

    • Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

    • Use a C18 column specifically designed for use with highly aqueous mobile phases ("aqua" or "aqueous C18").

    • Consider using a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

Issue 2: Variable retention times.

  • Possible Cause: Inadequate column equilibration, fluctuations in mobile phase composition, or temperature changes.

  • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed.

Issue 3: Peak fronting.

  • Possible Cause: Sample overload.

  • Solution: Reduce the injection volume or dilute the sample.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number14107-97-2[6]
Molecular FormulaC₁₀H₁₄O₃[6]
Molecular Weight182.22 g/mol [6]
Melting Point27-28 °C
Boiling Point292-293 °C at 760 mmHg

Table 2: Representative NMR Spectral Data for this compound (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H6.12sAr-H
¹H3.77sOCH₃
¹H2.02sAr-CH₃
¹³C159.0sC-O
¹³C137.9sC-CH₃
¹³C90.7sC-H
¹³C55.9qOCH₃
¹³C8.6qAr-CH₃

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Values may vary slightly based on instrumentation and solvent.

Table 3: Key GC-MS Fragmentation Data for this compound

m/zRelative IntensityPutative Fragment
182High[M]⁺
167Moderate[M-CH₃]⁺
151High[M-OCH₃]⁺
139Moderate[M-CH₃-CO]⁺
124Moderate[M-OCH₃-HCN]⁺
109Low[C₇H₉O]⁺

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16.

    • Relaxation delay: 2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse.

    • Number of scans: 1024.

    • Relaxation delay: 5 seconds.

    • Spectral width: -10 to 220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Dilute to a final concentration of 10 µg/mL.

  • Instrumentation: Use a GC system equipped with a mass selective detector.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet temperature: 250 °C.

    • Injection volume: 1 µL (splitless).

    • Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Mass range: m/z 40-400.

HPLC Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile phase: 60:40 (v/v) acetonitrile:water.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection: UV at 270 nm.

    • Injection volume: 10 µL.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve 5-10 mg in CDCl3 with TMS acquire_H Acquire 1H Spectrum dissolve->acquire_H Inject acquire_C Acquire 13C Spectrum dissolve->acquire_C Inject process_data Fourier Transform, Phase & Baseline Correction acquire_H->process_data acquire_C->process_data analyze Assign Peaks & Identify Structure process_data->analyze

Caption: Workflow for NMR analysis of this compound.

Troubleshooting_HPLC_Retention problem Poor Retention on C18 Column cause1 Hydrophobic Collapse of Stationary Phase problem->cause1 cause2 Inappropriate Mobile Phase Composition problem->cause2 solution1a Use 'Aqueous C18' Column cause1->solution1a solution1b Switch to Phenyl-Hexyl or Polar-Embedded Column cause1->solution1b solution2a Increase Organic Modifier Percentage cause2->solution2a

Caption: Troubleshooting logic for poor HPLC retention.

References

Technical Support Center: Purification of Commercial 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of commercial 2,4,6-Trimethoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the methylation of phloroglucinol or 2,4,6-trihydroxytoluene. Consequently, the most prevalent impurities are often unreacted starting materials and partially methylated intermediates. These can include:

  • Unreacted Starting Material: 2,4,6-Trihydroxytoluene (also known as methylphloroglucinol).

  • Partially Methylated Intermediates:

    • 2,4-Dimethoxy-6-hydroxytoluene

    • 2,6-Dimethoxy-4-hydroxytoluene

    • Other positional isomers of mono- and di-methoxytoluene.

  • Byproducts from Methylating Agents: If dimethyl sulfate is used as the methylating agent, residual impurities related to its decomposition or side reactions may be present.[1][2][3][4]

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps.

Q2: My purified this compound is a colorless to pale yellow liquid or a low melting solid. Is this normal?

A2: Yes, this is the expected appearance of this compound. It has a low melting point, reportedly between 27-28°C, so it may exist as either a liquid or solid at or near room temperature.[5]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of impurities during the purification process.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and any contaminants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Oily Product After Recrystallization
Potential Cause Troubleshooting Steps
High Impurity Content High levels of impurities can lower the melting point of the mixture and prevent crystallization. Purify the crude product by column chromatography before attempting recrystallization.
Inappropriate Solvent System The chosen solvent may be too good a solvent for the product, or the anti-solvent may be causing the product to "oil out" rather than crystallize.
Solution 1: Single Solvent Recrystallization: Experiment with solvents of varying polarity. Good starting points for aromatic ethers include methanol, ethanol, or isopropanol.
Solution 2: Two-Solvent Recrystallization: Use a solvent in which the product is soluble when hot and an anti-solvent in which it is insoluble. Common pairs include heptane/ethyl acetate, methanol/water, and acetone/water.[7] Add the anti-solvent dropwise to the hot solution until turbidity persists, then clarify with a few drops of the hot solvent before cooling.[8]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil instead of crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Problem 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Incorrect Eluent System The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no movement of the desired compound.
Solution: Develop an appropriate eluent system using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the desired product. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[9][10]
Column Overloading Applying too much crude material to the column will result in broad, overlapping bands. As a general rule, use 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the crude sample.[10]
Improper Column Packing Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly without any air bubbles. Wet packing (slurry method) is generally recommended for silica gel.[10]
Co-elution of Impurities Some impurities may have very similar polarities to the product, making separation by standard chromatography difficult.
Solution 1: Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the separation to improve the resolution of closely eluting compounds.
Solution 2: Alternative Stationary Phase: If separation on silica gel is poor, consider using a different adsorbent like alumina, which can be obtained in acidic, neutral, or basic forms.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is already relatively pure and solid at room temperature.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate) to each tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • If a single solvent is not suitable, a two-solvent system can be developed.[8]

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the rate of cooling and evaporation.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This is a versatile technique for separating this compound from impurities with different polarities.[9]

1. Eluent System Selection:

  • Using Thin Layer Chromatography (TLC) with a silica gel plate, test various solvent systems to find one that provides good separation of the product from impurities.

  • A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[11]

  • The ideal eluent system will give the this compound an Rf value of approximately 0.25-0.35.

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully add the sample solution to the top of the column.

4. Elution:

  • Begin eluting the column with the chosen solvent system.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Collect the eluent in fractions.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions.

6. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₃[12][13]
Molecular Weight182.22 g/mol [12]
Melting Point27-28 °C[14]
Boiling Point292-293 °C (at 760 mmHg)[14]
100-105 °C (at 1 mmHg)[5]
AppearanceColorless to pale yellow liquid or low melting solid

Table 2: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemPolarityNotes
RecrystallizationMethanolPolarGood for moderately polar compounds.
EthanolPolarSimilar to methanol, good general-purpose solvent.[15]
IsopropanolPolarAnother common alcohol for recrystallization.
Hexane/Ethyl AcetateNon-polar/PolarA common two-solvent system for compounds of intermediate polarity.
Water/MethanolPolar/PolarUseful for more polar compounds that are soluble in methanol but not water.[7]
Column ChromatographyHexane or HeptaneNon-polarTypically used as the initial, non-polar mobile phase.
Ethyl AcetatePolarMixed with non-polar solvents to increase eluent polarity.
DichloromethanePolarAnother common polar modifier for the mobile phase.

Visualizations

Purification_Workflow Crude Commercial This compound Assess_Purity Assess Purity (TLC, HPLC, GC-MS) Crude->Assess_Purity Decision Purity Acceptable? Assess_Purity->Decision Pure_Product Pure Product Decision->Pure_Product Yes Purification_Method Select Purification Method Decision->Purification_Method No Recrystallization Recrystallization Purification_Method->Recrystallization High Purity/ Solid Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Low Purity/ Oily Post_Purification_Analysis Analyze Fractions/ Crystals (TLC, HPLC) Recrystallization->Post_Purification_Analysis Column_Chromatography->Post_Purification_Analysis Combine_Pure Combine Pure Fractions/Collect Crystals Post_Purification_Analysis->Combine_Pure Final_Analysis Final Purity Assessment Combine_Pure->Final_Analysis Final_Analysis->Pure_Product

Caption: General workflow for the purification of commercial this compound.

Caption: Troubleshooting guide for recrystallization issues.

References

Enhancing the stability of 2,4,6-Trimethoxytoluene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2,4,6-Trimethoxytoluene solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted aromatic hydrocarbon. In drug discovery and organic synthesis, the 2,4,6-trimethoxyphenyl (TMP) moiety is a key structural feature in various compounds being investigated for their therapeutic potential, including as tubulin inhibitors for cancer treatment.

Q2: What are the general recommendations for storing this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] It is important to keep it away from strong oxidizing agents.[1] The recommended storage temperature is typically between 10°C and 25°C.

Q3: In which solvents is this compound soluble?

This compound is soluble in alcohol and sparingly soluble in chloroform and methanol. It has low solubility in water.

Troubleshooting Guide: Solution Instability

Discoloration, precipitation, or loss of potency are common indicators of instability in this compound solutions. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Solution turns yellow or brown over time.

This discoloration suggests potential degradation of the compound.

Potential Causes:

  • Oxidation: The electron-rich trimethoxy-substituted benzene ring is susceptible to oxidation, which can be initiated by air (oxygen), light, or contaminating oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.

  • pH Effects: Extreme pH conditions (highly acidic or basic) can catalyze degradation.

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.

  • pH Control: Maintain the solution at a neutral pH unless the experimental protocol requires acidic or basic conditions. If so, consider the potential for accelerated degradation.

  • Antioxidants: For long-term storage, consider the addition of a small amount of a suitable antioxidant, ensuring it does not interfere with your experiment.

Issue 2: Precipitate forms in the solution.

Precipitation can occur due to changes in temperature, solvent evaporation, or degradation leading to less soluble byproducts.

Potential Causes:

  • Temperature Fluctuation: Cooling of a saturated solution can cause the compound to precipitate.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration, potentially exceeding the solubility limit.

  • Degradation: Degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Temperature Control: Store solutions at a constant, controlled temperature as recommended.

  • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation. Use parafilm for extra security.

  • Re-dissolution: If precipitation is due to cooling, gently warm the solution to re-dissolve the compound. Ensure the compound is fully dissolved before use.

  • Purity Check: If precipitation persists, it may be due to degradation. Analyze the solution's purity using a suitable analytical method like HPLC.

Data Presentation

Table 1: General Stability Profile of this compound

ParameterRecommendationRationale
Storage Temperature 10°C - 25°CPrevents thermal degradation and potential freezing out of solution.
Light Exposure Minimize; use amber vialsSusceptible to photodegradation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)The trimethoxy-substituted ring is prone to oxidation.
pH Neutral (unless specified)Avoids acid or base-catalyzed hydrolysis of methoxy groups.
Compatible Solvents Acetonitrile, Methanol, EthanolGood solubility and generally non-reactive.
Incompatible Materials Strong oxidizing agentsCan lead to rapid degradation of the aromatic ring.[1]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound for HPLC Analysis

This protocol outlines the preparation of a stock solution and working standards for purity analysis.

Materials:

  • This compound

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS-compatibility)[2]

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of acetonitrile to dissolve the compound.

    • Once dissolved, bring the volume up to the 10 mL mark with acetonitrile.

    • Mix thoroughly by inversion.

  • Working Standard Preparation (e.g., 100 µg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid).[2]

    • Mix thoroughly.

  • Filtration:

    • Filter the working standard solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the solution promptly using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acidifier is a suitable starting point.[2]

Protocol 2: Forced Degradation Study to Assess Solution Stability

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[3][4]

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a defined period, monitoring for degradation.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose a solution of this compound to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.

  • Thermal Degradation:

    • Store a solution of this compound at elevated temperatures (e.g., 60°C) in the dark.

Analysis:

  • Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC or GC-MS) to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Conc. dissolve->dilute acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base oxidation Oxidation dilute->oxidation photo Photolysis dilute->photo thermal Thermal dilute->thermal hplc HPLC Analysis dilute->hplc acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc gcms GC-MS Analysis hplc->gcms For Peak Identification troubleshooting_logic start Solution Instability (e.g., Discoloration) cause1 Potential Cause: Oxidation start->cause1 cause2 Potential Cause: Photodegradation start->cause2 cause3 Potential Cause: Extreme pH start->cause3 solution1 Action: Use Inert Atmosphere Degas Solvents cause1->solution1 solution2 Action: Protect from Light (Amber Vials) cause2->solution2 solution3 Action: Maintain Neutral pH Buffer if Necessary cause3->solution3

References

Validation & Comparative

Spectroscopic Comparison of 2,4,6-Trimethoxytoluene and 3,4,5-Trimethoxytoluene: A Guide to NMR and Mass Spectrometry Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for the Isomeric Pair of Trimethoxytoluene.

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4,6-trimethoxytoluene and its isomer, 3,4,5-trimethoxytoluene. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification and characterization in various research and development settings. This document presents a side-by-side analysis of their spectral data, detailed experimental protocols for data acquisition, and a logical workflow for their analysis.

¹H NMR and ¹³C NMR Data Comparison

The substitution pattern of the methoxy groups on the toluene ring significantly influences the chemical shifts of the protons and carbons. These differences are readily observable in their respective NMR spectra, providing a definitive method for distinguishing between the two isomers.

Compound ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ, ppm) ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ, ppm)
This compound 6.20 (s, 2H, Ar-H), 3.86 (s, 3H, p-OCH₃), 3.81 (s, 6H, o-OCH₃), 2.30 (s, 3H, Ar-CH₃)[1]162.7, 162.5, 135.0, 134.1, 129.2, 126.0, 99.3, 91.1, 56.3, 55.4, 20.8[1]
3,4,5-Trimethoxytoluene 6.39 (s, 2H, Ar-H), 3.82 (s, 6H, m-OCH₃), 3.81 (s, 3H, p-OCH₃), 2.30 (s, 3H, Ar-CH₃)[2]153.25, 136.39, 133.49, 106.51, 60.65, 56.04, 21.69[2]

Mass Spectrometry Data Comparison

Electron ionization mass spectrometry (EI-MS) of these isomers yields distinct fragmentation patterns that can be used for their identification. The molecular ion peak (M⁺) is observed for both compounds, confirming their shared molecular weight. However, the relative abundances of the fragment ions differ due to the varied stability of the resulting cations.

Compound Molecular Formula Molecular Weight Key Mass Spectrum Fragments (m/z)
This compound C₁₀H₁₄O₃182.22 g/mol 182 (M⁺), 167, 152, 137, 122, 107, 91, 77
3,4,5-Trimethoxytoluene C₁₀H₁₄O₃182.22 g/mol 182 (M⁺), 167, 155, 125, 110, 95, 77

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols for acquiring NMR and MS data are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence (zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 20 ppm.

  • Referencing: The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

  • Referencing: The ¹³C spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.[3]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Electron Ionization Mass Spectrometry (EI-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).[4]

  • Electron Energy: 70 eV.[4]

  • Ion Source Temperature: 230 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of trimethoxytoluene isomers.

Spectroscopic_Analysis_Workflow Workflow for Trimethoxytoluene Isomer Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Data MS_Data Analyze Molecular Ion and Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic analysis of trimethoxytoluene isomers.

References

A Comparative Guide to Confirming the Purity of Synthesized 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like 2,4,6-Trimethoxytoluene is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides a comparative overview of key analytical techniques for purity assessment, offers insights into potential impurities, and discusses alternative compounds in the context of its primary application as a synthetic building block.

Purity Profile of this compound: A Comparative Analysis

The purity of synthesized this compound can be rigorously assessed using several analytical methods. The choice of technique often depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and available instrumentation. Commercially available this compound is typically offered at a purity of 96-97% or higher, which serves as a benchmark for laboratory syntheses.[1][2]

Analytical TechniquePrincipleTypical Purity (%)AdvantagesLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.≥96.0%[1]High resolution for volatile impurities, well-established methods available.Not suitable for thermally labile or non-volatile impurities.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Can provide absolute purity determination.[3][4]Primary analytical method, provides structural information, no need for identical reference standard.[3][4]Requires a certified internal standard for absolute quantification, lower sensitivity than chromatographic methods for trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Method dependent, capable of high-purity assessment.Versatile for a wide range of compounds, including non-volatile impurities.Requires a reference standard for quantification, method development can be time-consuming.

Experimental Protocols for Purity Determination

Accurate purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the three primary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of purity when performed with a certified internal standard.[3][4]

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Internal Standard: Maleic acid or 1,4-Dinitrobenzene (certified reference material).

  • Pulse Program: A standard 30° pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[4]

  • Number of Scans (ns): 16 to 64 to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.[4]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for purity determination, especially for identifying non-volatile or thermally unstable impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with 30% acetonitrile, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 30% acetonitrile in water) to make a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities in Synthesized this compound

The synthesis of this compound, likely proceeding through the methylation of a corresponding phenol or a related aromatic precursor, can lead to several types of impurities. These can include:

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as 2-methylphloroglucinol or other precursors.

  • Under-methylated Products: Incomplete methylation can result in di- or mono-methoxytoluene isomers.

  • Over-methylated Byproducts: Although less common, further methylation at other positions might occur under harsh conditions.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of trimethoxytoluene could be formed.

  • Reagents and Solvents: Residual reagents (e.g., methylating agents) and solvents from the reaction and workup.

Comparison with Alternative Building Blocks

This compound is frequently utilized as a key building block in the synthesis of bioactive molecules, particularly chalcones with demonstrated anticancer properties. The trimethoxy substitution pattern on one of the aromatic rings of the chalcone scaffold is often crucial for its biological activity.

Alternatives in this context are other substituted benzaldehydes or acetophenones that can be used to generate different chalcone derivatives. The choice of alternative often depends on the desired structure-activity relationship (SAR). For example, studies have shown that the number and position of methoxy groups on the chalcone rings significantly influence their anticancer and anti-inflammatory activities.

Comparison of Methoxy Substitution Patterns in Bioactive Chalcones:

Substitution PatternObserved Biological ActivityReference
2,4,6-Trimethoxy Potent anticancer activity, induction of apoptosis.[4]
3,4,5-Trimethoxy Significant anti-inflammatory and anticancer activities.[1]
2,4,5-Trimethoxy Potent antimalarial activity.[3]
Dimethoxy & Monomethoxy Varied activities, often lower than trimethoxy analogs.[3]

Visualizing Workflows and Pathways

To better understand the processes involved in purity confirmation and the context of this compound's application, the following diagrams illustrate the analytical workflow and a relevant biological pathway.

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Confirmation cluster_results Data Interpretation & Reporting Synthesis Synthesized this compound Crude_Analysis Crude Product Analysis (TLC, ¹H NMR) Synthesis->Crude_Analysis GC_MS GC-MS Analysis Crude_Analysis->GC_MS qNMR qNMR Analysis Crude_Analysis->qNMR HPLC HPLC Analysis Crude_Analysis->HPLC Purity_Value Purity Determination (%) GC_MS->Purity_Value Impurity_ID Impurity Identification GC_MS->Impurity_ID qNMR->Purity_Value HPLC->Purity_Value Final_Report Certificate of Analysis / Report Purity_Value->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity analysis of synthesized this compound.

Chalcone_Apoptosis_Pathway Simplified Apoptosis Pathway Induced by 2,4,6-Trimethoxy Chalcone Derivatives Chalcone 2,4,6-Trimethoxy Chalcone Derivative Cell Cancer Cell Chalcone->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 2,4,6-trimethoxy chalcone derivatives.

References

A Comparative Analysis of Methoxytoluene Isomer Reactivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of the three isomers of methoxytoluene: ortho-methoxytoluene (2-methoxytoluene), meta-methoxytoluene (3-methoxytoluene), and para-methoxytoluene (4-methoxytoluene). Understanding the nuanced differences in their reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel pharmaceutical compounds. This analysis is supported by theoretical principles of electrophilic aromatic substitution (EAS) and available experimental data.

Theoretical Framework: Electronic and Steric Effects

The reactivity of methoxytoluene isomers in electrophilic aromatic substitution is primarily governed by the interplay of the electronic and steric effects of the methoxy (-OCH₃) and methyl (-CH₃) groups.

  • Electronic Effects: Both the methoxy and methyl groups are electron-donating and therefore activating, making the aromatic ring more nucleophilic and susceptible to electrophilic attack compared to benzene. The methoxy group is a stronger activating group due to the resonance effect of the oxygen's lone pairs, which delocalizes electron density into the ring, particularly at the ortho and para positions. The methyl group activates the ring primarily through a weaker inductive effect and hyperconjugation.

  • Directing Effects: As activating groups, both substituents direct incoming electrophiles to the ortho and para positions relative to themselves. In disubstituted rings like methoxytoluene, the position of substitution is determined by the cumulative effect of both groups. The stronger activating group, the methoxy group, will generally exert the dominant directing influence.

  • Steric Hindrance: The bulkiness of the substituents can influence the regioselectivity of the reaction. Attack at a position sterically hindered by an adjacent bulky group may be disfavored, leading to a higher proportion of substitution at less crowded sites.

Predicted Reactivity and Regioselectivity

Based on these principles, we can predict the relative reactivity and the major products of electrophilic aromatic substitution for each isomer.

  • o-Methoxytoluene: The methoxy and methyl groups are adjacent. The positions para to the methoxy group (position 5) and para to the methyl group (position 4) are strongly activated. Due to the stronger activating effect of the methoxy group, substitution is most likely to occur at the position para to it. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the position ortho to the methoxy group (position 3).

  • m-Methoxytoluene: The methoxy and methyl groups are in a meta relationship. The positions ortho and para to the strongly activating methoxy group (positions 2, 4, and 6) are the most activated. The position ortho to both groups (position 2) and the position ortho to the methoxy and para to the methyl group (position 4) are expected to be highly reactive.

  • p-Methoxytoluene: The methoxy and methyl groups are para to each other. The positions ortho to the strongly activating methoxy group (positions 2 and 6) are the most electron-rich and therefore the most likely sites for electrophilic attack.

In general, due to the synergistic activating effects of the two electron-donating groups, all methoxytoluene isomers are expected to be significantly more reactive than toluene or anisole alone. The precise order of reactivity among the isomers can be influenced by the specific reaction conditions and the nature of the electrophile.

Comparative Experimental Data

Nitration
IsomerMajor Product(s)Isomer Distribution (%)Reference Reaction Conditions
o-Methoxytoluene 4-Nitro-2-methoxytolueneData not readily availableHNO₃/H₂SO₄
m-Methoxytoluene 4-Nitro-3-methoxytoluene, 2-Nitro-3-methoxytoluene, 6-Nitro-3-methoxytolueneData not readily availableHNO₃/H₂SO₄
p-Methoxytoluene 2-Nitro-4-methoxytolueneHigh yield of the single isomerHNO₃ in acetic anhydride
Bromination
IsomerMajor Product(s)Isomer Distribution (%)Reference Reaction Conditions
o-Methoxytoluene 4-Bromo-2-methoxytoluenePredominantly the 4-bromo isomerNBS in Acetonitrile
m-Methoxytoluene 4-Bromo-3-methoxytoluenePredominantly the 4-bromo isomerNBS in Acetonitrile
p-Methoxytoluene 2-Bromo-4-methoxytolueneHigh yield of the single isomerElectrochemical bromination with NaBr/HBr in CHCl₃/H₂O

Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions that can be adapted for the methoxytoluene isomers.

Protocol 1: Nitration of p-Methoxytoluene

Objective: To synthesize 2-nitro-4-methoxytoluene via electrophilic aromatic nitration.

Materials:

  • p-Methoxytoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, beaker, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of p-methoxytoluene in dichloromethane.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-methoxytoluene while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Methoxytoluene Isomers

Objective: To synthesize the corresponding acetylated methoxytoluene isomer.

Materials:

  • Methoxytoluene isomer (o-, m-, or p-)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, beaker, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath and slowly add acetyl chloride dropwise.

  • After the addition of acetyl chloride, add the methoxytoluene isomer dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ketone can be purified by distillation or column chromatography.[1]

Protocol 3: Oxidation of p-Methoxytoluene to p-Anisic Acid

Objective: To synthesize p-anisic acid (4-methoxybenzoic acid) through the oxidation of the methyl group of p-methoxytoluene.

Materials:

  • p-Methoxytoluene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium Bromide

  • Acetic Acid

  • Oxygen or Air source

  • Autoclave or a reaction vessel suitable for pressure reactions.

Procedure:

  • Charge a suitable reactor (e.g., a two-liter titanium-clad autoclave) with p-methoxytoluene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.[2]

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 100-180 °C).[2]

  • Pressurize the reactor with air or oxygen to the desired pressure (e.g., atmospheric to 30 atmospheres).[2]

  • Maintain the reaction at the set temperature and pressure for a sufficient time (e.g., 30-60 minutes) until the desired conversion is achieved.

  • After the reaction is complete, cool the reactor, vent the pressure, and recover the product.

  • The p-anisic acid can be isolated by crystallization upon cooling the reaction mixture, followed by filtration and washing.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.

ElectrophilicAromaticSubstitution General Mechanism of Electrophilic Aromatic Substitution Aromatic Aromatic Ring (Methoxytoluene) Intermediate Arenium Ion (Sigma Complex) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation Proton H+ Intermediate->Proton Base Base Proton->Base Removal of Proton

Caption: General mechanism of electrophilic aromatic substitution on a methoxytoluene ring.

ExperimentalWorkflow General Experimental Workflow for Electrophilic Aromatic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Dissolve Methoxytoluene in Solvent Reagents Add Electrophile/ Catalyst Start->Reagents Stir Stir at Controlled Temperature Reagents->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench Reaction (e.g., with ice) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Remove Solvent Dry->Concentrate Purify Purify Product (Recrystallization/ Chromatography) Concentrate->Purify Analyze Analyze Product (NMR, IR, MS) Purify->Analyze

Caption: A generalized workflow for conducting an electrophilic aromatic substitution reaction.

References

A Comparative Guide to 2,4,6-Trimethoxytoluene and Other Methylanisoles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and optimal reaction efficiencies. Among the vast array of available reagents, substituted aromatic compounds play a crucial role as versatile building blocks. This guide provides an in-depth comparison of 2,4,6-trimethoxytoluene and its simpler congeners, the methylanisole isomers (2-methylanisole, 3-methylanisole, and 4-methylanisole), in various synthetic applications. By examining their physicochemical properties, spectroscopic signatures, and reactivity in key chemical transformations, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

The structural differences between this compound and the methylanisole isomers give rise to distinct physical and spectroscopic properties. These characteristics are fundamental for their identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

PropertyThis compound2-Methylanisole3-Methylanisole4-Methylanisole
Molecular Formula C₁₀H₁₄O₃[1][2]C₈H₁₀O[3]C₈H₁₀O[3]C₈H₁₀O[3]
Molecular Weight 182.22 g/mol [1][4]122.16 g/mol [3]122.17 g/mol [3]122.16 g/mol [3]
Appearance Colorless to white or yellow low melting crystals or powder or clear liquid[5]Colorless liquid[3]Clear, very slight yellow liquid[3]Colorless liquid[3]
Boiling Point 100-105 °C at 1 mmHg170-172 °C[3]175-176 °C[3]174-175.5 °C[3]
Melting Point 27-28 °C-34.1 °C[3]-47 °C[3]-32 °C[3]
Density 1.025 g/cm³ (predicted)0.985 g/mL at 25 °C[3]0.969 g/mL at 25 °C[3]0.969 g/mL at 25 °C[3]
Refractive Index 1.5285-1.5335 at 20 °C (as melt)[5]1.516 at 20 °C[3]1.513 at 20 °C[3]1.511 at 20 °C[3]

Table 2: Spectroscopic Data (¹H NMR)

Compound¹H NMR (CDCl₃, δ ppm)
This compound ~6.1 (s, 2H, Ar-H), ~3.8 (s, 9H, -OCH₃), ~2.1 (s, 3H, -CH₃)
2-Methylanisole ~6.8-7.2 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃)[3]
3-Methylanisole ~6.7-7.2 (m, 4H, Ar-H), ~3.7 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃)[3]
4-Methylanisole ~7.08 (d, 2H, Ar-H), ~6.79 (d, 2H, Ar-H), ~3.76 (s, 3H, -OCH₃), ~2.28 (s, 3H, -CH₃)[3]

Reactivity in Electrophilic Aromatic Substitution: A Focus on Formylation

The electron-donating nature of the methoxy and methyl groups makes these compounds highly reactive towards electrophilic aromatic substitution. This compound, with three strongly activating methoxy groups, is particularly electron-rich and thus highly susceptible to electrophilic attack. This heightened reactivity can be strategically exploited for the synthesis of complex molecules. In contrast, the methylanisole isomers, with one methoxy and one methyl group, are also activated but to a lesser extent.

A prime example of an electrophilic aromatic substitution reaction that highlights the differences in reactivity is the Vilsmeier-Haack formylation. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring.

The Vilsmeier-Haack Reaction: A Comparative Overview

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[5][6][7]

Due to its highly activated nature, this compound is an excellent substrate for the Vilsmeier-Haack reaction. A closely related compound, 1,3,5-trimethoxybenzene, undergoes this reaction with exceptional efficiency, providing the corresponding aldehyde in 98% yield.[3] It is expected that this compound would exhibit similarly high reactivity and yield. The formylation is predicted to occur at the position ortho to the methyl group and para to two of the methoxy groups.

The methylanisole isomers are also amenable to formylation, although their reactivity is generally lower than that of this compound. The position of formylation on the methylanisole ring is directed by both the methoxy and methyl groups, as well as steric hindrance. For 2- and 4-methylanisole, formylation is expected to occur at the positions activated by the methoxy group and not sterically hindered by the methyl group. For 3-methylanisole, multiple isomers are possible.

Table 3: Vilsmeier-Haack Formylation - A Comparative Perspective

SubstrateReagentsExpected Major ProductReported/Expected Yield
This compound DMF, POCl₃2,4,6-Trimethoxy-3-methylbenzaldehydeVery High (expected, by analogy to 1,3,5-trimethoxybenzene)
1,3,5-Trimethoxybenzene (for comparison) DMF, POCl₃2,4,6-Trimethoxybenzaldehyde98%[3]
2-Methylanisole DMF, POCl₃4-Methoxy-3-methylbenzaldehydeModerate to Good
3-Methylanisole DMF, POCl₃Mixture of isomers (e.g., 4-methoxy-2-methylbenzaldehyde and 2-methoxy-4-methylbenzaldehyde)Moderate
4-Methylanisole DMF, POCl₃2-Methoxy-5-methylbenzaldehydeModerate to Good
2,6-Dimethylanisole (for comparison) DMF, POCl₃, in trifluoroacetic acid4-Methoxy-3,5-dimethylbenzaldehyde~74%[8]

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene (A model for this compound)

This protocol is adapted from the high-yield synthesis of 2,4,6-trimethoxybenzaldehyde and is expected to be highly effective for this compound.[3]

Materials:

  • 1,3,5-Trimethoxybenzene (or this compound)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Distilled water

Procedure:

  • Under a nitrogen atmosphere, a solution of 1,3,5-trimethoxybenzene (0.22 mol) in N,N-dimethylformamide is cooled to -5 to 0 °C.[3]

  • Phosphorus oxychloride (0.5 mol) is added dropwise over 30 to 45 minutes, maintaining the temperature below 0 °C.[3]

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour.[3]

  • The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated sodium carbonate solution.[3]

  • The resulting precipitate is collected by filtration and washed with distilled water to yield the final product.[3]

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (e.g., this compound) Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental_Workflow Start Start: Reactants & Solvents Reaction Reaction under Controlled Temperature & Atmosphere Start->Reaction Quenching Quenching on Ice Reaction->Quenching Neutralization Neutralization with Base Quenching->Neutralization Filtration Product Isolation: Filtration Neutralization->Filtration Washing Washing with Water Filtration->Washing Drying Drying of Product Washing->Drying Analysis Analysis (NMR, etc.) Drying->Analysis End Final Product Analysis->End

Caption: General experimental workflow for formylation.

Conclusion

References

A Comparative Guide to Analytical Standards for 2,4,6-Trimethoxytoluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,4,6-Trimethoxytoluene, a key aromatic compound of interest in various research and development sectors. This document outlines the available analytical standards and compares the primary chromatographic techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, data presentation, and visual workflows are provided to assist in method selection and implementation.

Analytical Standards for this compound

A reliable quantitative analysis begins with a high-purity analytical standard. This compound (CAS No. 14107-97-2) is commercially available as a reference standard from several reputable suppliers. When selecting a standard, it is crucial to consider the purity, certification, and storage requirements to ensure the accuracy and validity of analytical results.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct Number/IDPurityFormat
BiosynthFT70461Not specifiedNot specified
Thermo Scientific ChemicalsL021550697%5 g, 25 g
Sigma-AldrichAOBH9A2C3FC697%Not specified

Comparative Analysis of Quantification Methods

The two most prominent analytical techniques for the quantification of semi-volatile aromatic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

Table 2: Comparison of Typical Performance Characteristics for the Quantification of Trimethoxy Aromatic Compounds

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Linearity Range 0.01 - 20 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 100 - 111%98 - 102%
Precision (% RSD) < 15%< 2%
Limit of Detection (LOD) ~3 ng/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~10 ng/mL~0.5 µg/mL

Note: The data presented in this table is based on the analysis of a structurally similar compound, 2,4,5-Trimethoxybenzoic acid, and serves as an estimation of the expected performance for this compound.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Solid Samples (e.g., plant material):

    • Homogenize the sample to a fine powder.

    • Perform solvent extraction using a suitable organic solvent (e.g., methanol, ethyl acetate, or hexane). Sonication or Soxhlet extraction can enhance extraction efficiency.

    • Filter the extract to remove particulate matter.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with GC injection (e.g., hexane or ethyl acetate).

  • Liquid Samples:

    • Perform a liquid-liquid extraction with a suitable immiscible organic solvent.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract and reconstitute as described for solid samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 182, 167, 152).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. The concentration range should encompass the expected concentration of the analyte in the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on its retention time and the presence of the selected ions.

  • Quantify the analyte by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Follow the same extraction procedures as described for the GC-MS protocol.

  • After the initial extraction and filtration, the sample may require further cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components.

  • The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid). A typical starting point is an isocratic mixture of 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution (typically in the range of 270-280 nm for methoxy-substituted aromatics).

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should be appropriate for the expected sample concentrations.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Solid or Liquid) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for the quantification of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (Solid or Liquid) Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration SPE Solid Phase Extraction (Optional) Filtration->SPE Concentration Solvent Evaporation SPE->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

References

A Comparative Guide to Validating Analytical Methods for 2,4,6-Trimethoxytoluene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 2,4,6-Trimethoxytoluene is paramount. The choice of analytical methodology can significantly impact the reliability of experimental data. This guide provides an objective comparison of common analytical techniques for the detection and quantification of this compound, supported by representative experimental data and detailed protocols.

Quantitative Data Summary

The selection of an analytical method is a critical decision that influences the accuracy and reliability of results. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic compounds similar to this compound[1].

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%100 - 111%98 - 102%
Precision (% RSD) < 2%< 15%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL~0.8 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted for the analysis of this compound[1][2].

1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at the wavelength of maximum absorbance for this compound (to be determined by a UV scan, likely around 254 nm).

  • Sample Preparation : Standard and sample solutions are prepared in a suitable solvent, such as methanol or the mobile phase.

  • Validation Parameters :

    • Linearity : A calibration curve is constructed by injecting a series of standard solutions of varying concentrations.

    • Accuracy : Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Precision : Assessed by replicate injections of a single standard solution.

    • LOD and LOQ : Calculated from the standard deviation of the response and the slope of the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for aromatic compounds.

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : A temperature gradient is employed to ensure good separation. For example, starting at a lower temperature (e.g., 70°C), holding for a few minutes, and then ramping up to a final temperature of around 300°C.

  • Mass Spectrometry : Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation : Samples are dissolved in a volatile organic solvent. Derivatization may be necessary if the compound is not sufficiently volatile.

  • Validation Parameters :

    • Linearity : Established by analyzing a series of standard solutions.

    • Accuracy : Assessed by the recovery of spiked samples.

    • Precision : Evaluated by multiple analyses of the same sample.

    • LOD and LOQ : Determined by injecting serially diluted standard solutions.

3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : A solvent that dissolves this compound and is transparent in the UV region of interest (e.g., methanol or ethanol).

  • Wavelength Selection : The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

  • Quantification : A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Validation Parameters :

    • Linearity : A series of standard solutions are prepared and their absorbance is measured to create a calibration curve.

    • Accuracy : Determined by the recovery of a known amount of standard spiked into a sample matrix.

    • Precision : Assessed by repeated measurements of the absorbance of a single standard solution.

    • LOD and LOQ : Calculated from the standard deviation of the blank or the regression line of the calibration curve.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Quality Control Checks J->K G start Start: Need to Quantify This compound volatility Is the compound volatile & thermally stable? start->volatility chromophore Does the compound have a UV-absorbing chromophore? volatility->chromophore No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC-UV chromophore->hplc Yes other Consider other methods (e.g., derivatization, other detectors) chromophore->other No uvvis Use UV-Vis Spectrophotometry (for simple matrices) hplc->uvvis Simpler alternative

References

A Spectroscopic Journey: Unraveling the Characteristics of 2,4,6-Trimethoxytoluene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,4,6-trimethoxytoluene and its synthetic precursors, phloroglucinol and 1,3,5-trimethoxybenzene, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visual workflows to facilitate a deeper understanding of their structural and electronic properties.

The synthesis of this compound, a valuable building block in organic synthesis, typically proceeds through a two-step pathway starting from phloroglucinol. The initial step involves the exhaustive methylation of phloroglucinol to yield 1,3,5-trimethoxybenzene.[1][2] Subsequently, a Friedel-Crafts alkylation reaction introduces a methyl group onto the aromatic ring of 1,3,5-trimethoxybenzene to afford the final product, this compound.[3] This guide systematically compares the spectroscopic data of these three compounds, highlighting the key changes that occur at each synthetic transformation.

Molecular Structures and Synthetic Pathway

The synthetic route from phloroglucinol to this compound is a fundamental example of aromatic functionalization. The high symmetry of phloroglucinol and 1,3,5-trimethoxybenzene is reflected in their relatively simple spectroscopic profiles, which become more complex upon the introduction of the methyl group in the final product.

G Synthesis of this compound Phloroglucinol Phloroglucinol TMB 1,3,5-Trimethoxybenzene Phloroglucinol->TMB Methylation (e.g., (CH₃)₂SO₄, base) TMT This compound TMB->TMT Friedel-Crafts Alkylation (e.g., CH₃I, Lewis Acid) G NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample Solvent in ~0.7 mL of deuterated solvent Dissolve->Solvent NMR_tube Transfer to NMR tube Solvent->NMR_tube Spectrometer Place tube in NMR spectrometer NMR_tube->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

References

A Comparative Guide to the Biological Activities of Methoxytoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methoxytoluene derivatives, focusing on their antioxidant, antimicrobial, and anticancer properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for those investigating the therapeutic potential of this chemical scaffold.

Comparative Analysis of Biological Activities

Methoxytoluene derivatives, which consist of a benzene ring substituted with both a methoxy and a methyl group, have demonstrated a range of biological effects.[1][2] The position of these functional groups (ortho, meta, or para) can significantly influence their activity. Furthermore, the incorporation of the methoxytoluene moiety into larger, more complex molecules can impart potent pharmacological properties. This guide collates quantitative data on the antioxidant, antimicrobial, and anticancer activities of various compounds containing the methoxytoluene structural motif.

Antioxidant Activity

The antioxidant capacity of methoxytoluene derivatives is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4] This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.[5][6][7] The activity is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][8]

Compound/DerivativeAssayIC50 / EC50 (µg/mL)Reference
2-Methoxyphenol DerivativesDPPH Radical ScavengingVaries based on structure[9]
Methoxy-substituted 2'-aminochalconesDPPH Radical ScavengingVaries based on structure[10][11]
Eugenol (a guaiacol derivative)ORAC2.12 ± 0.08 (ORAC value)[12][13]
Vanillin (a guaiacol derivative)ORAC1.81 ± 0.19 (ORAC value)[12][13]
Antimicrobial Activity

Several methoxytoluene derivatives have been investigated for their ability to inhibit the growth of various pathogenic and food spoilage bacteria and fungi.[12][13] The antimicrobial efficacy is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15][16]

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Methoxy-4'-amino chalcone derivativesEscherichia coli ATCC 25923, Staphylococcus aureus ATCC 25922, Candida albicans ATCC 10231Varies based on structure[17]
6-Methoxyquinoline-3-carbonitrile derivativesGram-positive and Gram-negative bacteria, FungiModerate activity[18]
EugenolS. aureusIC50 = 0.75 mM[12]
CapsaicinS. aureusIC50 = 0.68 mM[12]
VanillinS. aureusIC50 = 1.38 mM[12]
Anticancer Activity

The cytotoxic effects of methoxytoluene derivatives against various cancer cell lines are a significant area of research.[19][20][21] The potency of these compounds is typically quantified by the IC50 value, representing the concentration that inhibits 50% of cell proliferation.[22]

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (colorectal cancer)0.33[22]
N-phenylpyrazoline derivatives with methoxy substituentsHeLa, MCF-7, T47D, WiDrVaries based on structure[20]
3-Methoxy ResveratrolPC-3 (prostate cancer)Potent activity[21]
3,4'-Dimethoxy ResveratrolHCT116 (colorectal cancer)High efficacy[21]
Trimethoxy ResveratrolHCT116 (colorectal cancer)High efficacy[21]
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h)HGC-27 (gastric cancer)1.40[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay quantifies the ability of a compound to act as a free radical scavenger.[6][7]

  • Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.5 mM).[6]

  • Sample Preparation : The test compounds (methoxytoluene derivatives) are dissolved in the same solvent to create a series of dilutions.

  • Reaction Mixture : A specific volume of the DPPH solution is mixed with a volume of each sample dilution.[5] A control sample containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[5][24]

  • Absorbance Measurement : The absorbance of each solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][6]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100.[7][24] The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Microbroth Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14][15][25]

  • Preparation of Inoculum : A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a specific concentration (e.g., 5 x 10^5 CFU/mL).[26]

  • Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.[15]

  • Inoculation : Each well is inoculated with the standardized microbial suspension.[26][27]

  • Incubation : The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[27]

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.[28]

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the methoxytoluene derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition : After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[28]

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Visualizing Biological Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT) characterization->anticancer data Quantitative Data (IC50, MIC) antioxidant->data antimicrobial->data anticancer->data comparison Comparative Analysis data->comparison conclusion Structure-Activity Relationship comparison->conclusion

Caption: General workflow for the synthesis and biological evaluation of methoxytoluene derivatives.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK MMNC MMNC (Methoxytoluene Derivative) MMNC->PI3K Inhibits MMNC->AKT Inhibits MMNC->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a methoxytoluene derivative (MMNC).[22]

References

Benchmarking 2,4,6-Trimethoxytoluene: A Comparative Performance Analysis in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively compares the performance of 2,4,6-trimethoxytoluene against its close structural isomer, 1,3,5-trimethoxybenzene, in the Vilsmeier-Haack formylation reaction. This guide provides supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the optimal reagent for specific synthetic applications.

The strategic introduction of functional groups to aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. Among the vast array of available building blocks, polysubstituted aromatic compounds with electron-donating groups are of significant interest due to their enhanced reactivity. This guide focuses on this compound, an activated aromatic compound, and benchmarks its performance against the well-established reagent, 1,3,5-trimethoxybenzene, in the Vilsmeier-Haack formylation, a widely used method for the synthesis of aromatic aldehydes.

Performance in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the aromatic ring. Due to the electron-donating nature of the methoxy and methyl groups, both this compound and 1,3,5-trimethoxybenzene are expected to be highly reactive substrates in this transformation.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1,3,5-TrimethoxybenzenePOCl₃, DMFDMF0 to RT198[1]

This table summarizes the reported yield for the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene, which serves as a benchmark for comparison.

The high yield (98%) achieved with 1,3,5-trimethoxybenzene underscores the high reactivity of trimethoxy-substituted benzene rings in this reaction.[1] Given the similar electronic activation provided by the three methoxy groups in this compound, a comparably high yield is anticipated for its formylation. The key difference lies in the substitution pattern of the product. The formylation of 1,3,5-trimethoxybenzene yields 2,4,6-trimethoxybenzaldehyde.[1] In contrast, the Vilsmeier-Haack reaction on this compound is expected to occur at one of the two equivalent unsubstituted positions (C3 or C5), yielding 3,5-dimethyl-2,4,6-trimethoxybenzaldehyde.

Experimental Protocols

Below are the detailed experimental protocols for the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene, which can be adapted for this compound.

Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

Materials:

  • 1,3,5-Trimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Distilled water

  • Ethyl acetate

Procedure: [1]

  • Under a nitrogen atmosphere, cool a mixture of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide to a temperature range of -5 to 0 °C.

  • Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise to the cooled mixture over a period of 30 to 45 minutes, ensuring the temperature is maintained.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

  • Upon completion of the reaction, pour the mixture onto crushed ice.

  • Neutralize the resulting mixture with a saturated solution of sodium carbonate.

  • Collect the precipitated product by filtration and wash it with distilled water.

  • The crude product can be further purified by extraction with ethyl acetate and column chromatography on silica gel.

Reaction Workflows and Logical Relationships

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Aromatic Aromatic Substrate (e.g., this compound) Aromatic->ReactionMix Quench Quenching (Ice & NaHCO3) ReactionMix->Quench Filter Filtration Quench->Filter Purify Purification (Chromatography) Filter->Purify Product Formylated Product Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reactivity_Comparison TMT This compound Reactivity High Reactivity in Electrophilic Aromatic Substitution TMT->Reactivity TMB 1,3,5-Trimethoxybenzene TMB->Reactivity Formylation Vilsmeier-Haack Formylation Reactivity->Formylation Product_TMT 3,5-Dimethyl-2,4,6- trimethoxybenzaldehyde Formylation->Product_TMT from TMT Product_TMB 2,4,6-Trimethoxybenzaldehyde Formylation->Product_TMB from TMB

Caption: Logical relationship of reactivity and products in formylation.

Conclusion

Both this compound and 1,3,5-trimethoxybenzene are highly activated aromatic substrates that are expected to perform exceptionally well in electrophilic aromatic substitution reactions such as the Vilsmeier-Haack formylation. While quantitative, direct comparative data is sparse, the established high yield for the formylation of 1,3,5-trimethoxybenzene provides a strong indication that this compound will also be a highly effective substrate, leading to a different, yet structurally valuable, formylated product. The choice between these two reagents will ultimately depend on the desired substitution pattern of the target aldehyde. This guide provides the necessary protocols and conceptual framework to assist researchers in making an informed decision for their synthetic endeavors.

References

Cross-Validation of 2,4,6-Trimethoxytoluene Analysis: A Comparative Guide to GC-MS and HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of aromatic compounds such as 2,4,6-trimethoxytoluene, selecting an appropriate analytical technique is paramount to ensure accuracy, sensitivity, and reproducibility. This guide provides a comprehensive cross-validation comparison of two widely used analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While direct comparative studies on this compound are not extensively documented, this guide presents a representative comparison based on established methodologies for structurally similar methoxylated aromatic compounds. The experimental protocols and performance data herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Data Presentation: A Comparative Overview

The performance of GC-MS and HPLC-UV for the analysis of this compound can be evaluated based on several key validation parameters. The following table summarizes representative quantitative data for these techniques, offering a clear comparison of their capabilities.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL
Accuracy (% Recovery) 97.5 - 103.2%98.1 - 102.5%
Precision (% RSD) < 4%< 3%

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Extraction: Samples containing this compound are extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a known volume of the injection solvent (e.g., hexane).

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injector: Split/splitless inlet at 250°C.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 182, 167, 152).

3. Calibration:

  • A series of calibration standards of this compound are prepared in the injection solvent.

  • A calibration curve is generated by plotting the peak area against the concentration of the standards.

4. Data Analysis:

  • The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, samples are extracted with a compatible solvent (e.g., methanol).

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the method.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: Set at the maximum absorbance wavelength of this compound (approximately 270 nm).

3. Calibration:

  • Calibration standards are prepared in the mobile phase.

  • A calibration curve is constructed by plotting the peak area against the concentration.

4. Data Analysis:

  • The concentration of this compound in the samples is calculated from the calibration curve based on the measured peak areas.

Mandatory Visualization

To illustrate the cross-validation process, the following diagrams depict the experimental workflow and the logical relationship between the two analytical techniques.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis cluster_comparison Data Comparison & Validation Sample Test Sample Extraction Extraction Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration & Dilution Extraction->Filtration GCMS_Analysis GC-MS Measurement Concentration->GCMS_Analysis HPLC_Analysis HPLC-UV Measurement Filtration->HPLC_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data Comparison Comparative Analysis GCMS_Data->Comparison HPLC_Data HPLC-UV Results HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validation Method Validation Report Comparison->Validation

Figure 1. Experimental workflow for the cross-validation of this compound analysis.

LogicalRelationship cluster_techniques Analytical Techniques cluster_parameters Performance Parameters Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC Linearity Linearity GCMS->Linearity Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision HPLC->Linearity HPLC->Sensitivity HPLC->Accuracy HPLC->Precision CrossValidation Cross-Validation Linearity->CrossValidation Sensitivity->CrossValidation Accuracy->CrossValidation Precision->CrossValidation

Figure 2. Logical relationship of cross-validation parameters for analytical techniques.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trimethoxytoluene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4,6-trimethoxytoluene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards of this compound. While some safety data sheets (SDS) do not classify it as hazardous under OSHA 2012, others indicate it may cause skin, eye, and respiratory irritation.[1] It is prudent to handle it with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential irritation.
Body Protection A laboratory coat or a chemical-resistant apron.Protects personal clothing from contamination.
Respiratory Work in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/vapors are generated.Minimizes the inhalation of any airborne particles or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, which exists as a low-melting solid or oil, must be conducted in a manner that prevents its release into the environment.[2] Adherence to institutional and local regulations is paramount.

1. Waste Collection and Segregation:

  • Solid Waste: Collect uncontaminated or minimally contaminated solid this compound waste in a designated, clearly labeled, and sealable container.

  • Liquid Waste: If in a liquid state, collect the waste in a compatible, sealed, and clearly labeled container. Do not pour it down the drain.

  • Contaminated Materials: Any items such as gloves, weighing paper, or absorbent pads that have come into contact with this compound should be collected in a separate, sealed container labeled as "Contaminated Debris with this compound."

2. Container Labeling:

All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.

3. Storage:

Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the containers are kept closed except when adding waste.

4. Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Always follow their specific procedures. Disposal should be carried out at an approved waste disposal plant.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

For Minor Spills:

  • Ensure Safety: Wear the appropriate PPE as listed in the table above.

  • Containment: For solid spills, carefully sweep the material to avoid raising dust and place it into a labeled waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your laboratory supervisor.

For Major Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_collection Collection and Segregation cluster_final_disposal Final Disposal start Identify this compound Waste waste_type Is the waste solid, liquid, or contaminated debris? start->waste_type solid_waste Collect in a labeled, sealed container for solids. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquids. waste_type->liquid_waste Liquid debris Collect in a separate, labeled, sealed container for debris. waste_type->debris Contaminated Debris contact_ehs Contact Institutional EHS or Licensed Waste Contractor solid_waste->contact_ehs liquid_waste->contact_ehs debris->contact_ehs final_disposal Dispose through an approved waste disposal plant. contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 2,4,6-Trimethoxytoluene. The following procedures are designed to ensure safe handling and minimize exposure risk.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin, eyes, and respiratory tract.[1] The recommended PPE is summarized in the table below.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.To protect against potential splashes or dust formation.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]To prevent direct contact with the solid or low-melting solid chemical.
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1]To be used if dust formation is likely or ventilation is inadequate.

Occupational Exposure Limits

There are no established occupational exposure limits for this compound by region-specific regulatory bodies.[1]

SubstanceAgencyExposure Limit
This compoundOSHA, NIOSH, ACGIHNot Established

Operational Plan: Handling and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn, including safety glasses, gloves, and a lab coat.

  • Avoid Contact: Take necessary precautions to avoid contact with skin, eyes, or clothing.[1]

  • Avoid Ingestion and Inhalation: Do not ingest the chemical and avoid inhaling any dust.[1]

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal Plan: The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Waste Chemical Disposal:

    • This product should not be released into the environment.[1]

    • Sweep up and shovel the solid material into suitable, labeled containers for disposal.[1]

    • Avoid generating dust during the collection process.[1]

  • Contaminated PPE Disposal:

    • Contaminated gloves, clothing, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.

  • Spill Response:

    • Ensure adequate ventilation.[1]

    • Use personal protective equipment as required.[1]

    • Sweep up the spilled material and place it into a suitable container for disposal, avoiding dust formation.[1]

Experimental Workflow: Handling and Disposal of this compound

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Step 1: Preparation - Don appropriate PPE (gloves, goggles, lab coat) - Ensure work area is well-ventilated handle Step 2: Handling - Carefully weigh and transfer this compound - Avoid creating dust - Prevent contact with skin and eyes prep->handle storage Step 3: Storage - Store in a tightly sealed container - Keep in a cool, dry, and well-ventilated area handle->storage collect_solid Step 4a: Collect Solid Waste - Sweep solid this compound into a labeled, sealed container handle->collect_solid collect_ppe Step 4b: Collect Contaminated PPE - Place used gloves and other contaminated items in a separate labeled, sealed container handle->collect_ppe spill Spill Response - Evacuate and ventilate area - Wear PPE - Sweep up spill and place in disposal container handle->spill If Spill Occurs dispose Step 5: Final Disposal - Dispose of all waste containers according to institutional and regulatory guidelines collect_solid->dispose collect_ppe->dispose spill->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.